molecular formula C15H11NO3 B3250028 Methyl 3-(benzo[d]oxazol-2-yl)benzoate CAS No. 20000-55-9

Methyl 3-(benzo[d]oxazol-2-yl)benzoate

Katalognummer: B3250028
CAS-Nummer: 20000-55-9
Molekulargewicht: 253.25 g/mol
InChI-Schlüssel: ULHJVBFZZYKZDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(benzo[d]oxazol-2-yl)benzoate is a useful research compound. Its molecular formula is C15H11NO3 and its molecular weight is 253.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(benzo[d]oxazol-2-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(benzo[d]oxazol-2-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl 3-(1,3-benzoxazol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-18-15(17)11-6-4-5-10(9-11)14-16-12-7-2-3-8-13(12)19-14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHJVBFZZYKZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Chemical, Physical, and Mechanistic Profiling of Methyl 3-(benzo[d]oxazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-(benzo[d]oxazol-2-yl)benzoate (CAS: 20000-55-9) is a highly versatile heterocyclic building block characterized by a fused benzoxazole core and a meta-substituted methyl ester moiety[1]. In medicinal chemistry and materials science, the benzoxazole scaffold is recognized as a "privileged structure" due to its robust π-electron delocalization, structural planarity, and capacity to engage in diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological targets[2][3]. This whitepaper provides an authoritative analysis of its physicochemical properties, synthetic methodologies, and downstream applications in drug development, designed specifically for application scientists and synthetic chemists.

Chemical and Physical Properties

Understanding the physicochemical profile of Methyl 3-(benzo[d]oxazol-2-yl)benzoate is critical for predicting its pharmacokinetic behavior and reactivity. The compound exhibits moderate lipophilicity (LogP = 3.28), making it highly suitable for cellular membrane penetration in early-stage drug design[1].

Table 1: Quantitative Physicochemical Data

PropertyValue
CAS Number 20000-55-9
Molecular Formula C15H11NO3
Molecular Weight 253.253 g/mol
Exact Mass 253.07400
Topological Polar Surface Area (TPSA) 52.33 Ų
LogP (Octanol/Water Partition) 3.28
SMILES String COC(=O)c1cccc(-c2nc3ccccc3o2)c1

Mechanistic Chemistry and Structural Causality

The structural integrity of Methyl 3-(benzo[d]oxazol-2-yl)benzoate relies on the electron-withdrawing nature of the oxazole ring fused to a benzene system. The nitrogen atom acts as a weak hydrogen bond acceptor, while the oxygen atom contributes to the aromatic sextet. The presence of the methyl ester at the 3-position of the pendant phenyl ring introduces a highly tunable synthetic handle.

Causality in Synthesis: Traditional synthesis of 2-arylbenzoxazoles involves the condensation of 2-aminophenol with aromatic aldehydes or carboxylic acids[4]. When reacting 2-aminophenol with methyl 3-formylbenzoate, the initial step is the formation of a Schiff base (imine intermediate). The causality behind selecting an oxidative cyclization route—often utilizing hypervalent iodine like PhI(OAc)₂ or copper-catalyzed aerobic oxidation—is to drive the intramolecular nucleophilic attack of the phenolic hydroxyl group onto the imine carbon, followed by a two-electron oxidation to restore aromaticity[4][5]. This specific pathway is chosen because it prevents over-oxidation of the ester group and avoids the harsh, highly toxic conditions associated with older halogenated feedstocks[6].

Synthesis A 2-Aminophenol C Condensation (Schiff Base Formation) A->C B Methyl 3-formylbenzoate B->C D Oxidative Cyclization (e.g., PhI(OAc)2 or Cu-catalyst) C->D Intermediate E Methyl 3-(benzo[d]oxazol-2-yl)benzoate (CAS: 20000-55-9) D->E -H2O, -2e-

Oxidative condensation pathway for the synthesis of Methyl 3-(benzo[d]oxazol-2-yl)benzoate.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints to confirm reaction success at every stage.

Protocol 1: Synthesis of Methyl 3-(benzo[d]oxazol-2-yl)benzoate via Oxidative Condensation

Objective: Construct the benzoxazole core with high atom economy while preserving the ester functionality.

  • Reagent Preparation: Dissolve 1.0 equivalent of 2-aminophenol and 1.05 equivalents of methyl 3-formylbenzoate in anhydrous ethanol.

  • Imine Formation: Stir the mixture at room temperature for 2 hours.

    • Validation Checkpoint 1: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the aldehyde spot and the appearance of a new, highly UV-active spot confirms Schiff base formation.

  • Oxidative Cyclization: Add 1.2 equivalents of iodobenzene diacetate (PhI(OAc)₂) portion-wise. Elevate the temperature to 60°C and stir for 4 hours.

    • Causality: PhI(OAc)₂ acts as a mild, selective oxidant that facilitates the ring closure without hydrolyzing the methyl ester[4].

  • Workup & Purification: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize excess oxidant. Extract with dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

  • Final Validation: Confirm the structure via ¹H-NMR (look for the characteristic singlet for -OCH₃ at ~3.9 ppm and aromatic multiplets) and LC-MS (m/z [M+H]⁺ = 254.1).

Protocol 2: Downstream Hydrolysis to 3-(benzo[d]oxazol-2-yl)benzoic acid (CAS: 20000-56-0)

Objective: Deprotect the ester to yield the free carboxylic acid, a critical precursor for amide-linked pharmaceuticals[7].

  • Saponification: Suspend Methyl 3-(benzo[d]oxazol-2-yl)benzoate in a 3:1 mixture of THF:H₂O. Add 2.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O).

  • Reaction: Stir at ambient temperature for 12 hours.

    • Causality: LiOH provides mild alkaline conditions that selectively hydrolyze the ester without cleaving the robust benzoxazole ring, which can be susceptible to ring-opening under harsh basic reflux.

  • Acidification: Remove THF under reduced pressure. Acidify the aqueous layer with 1M HCl to pH 2-3 to precipitate the free acid.

  • Isolation: Filter the white to off-white solid, wash with cold water, and dry under high vacuum.

    • Validation: Melting point analysis (~240°C) and the disappearance of the -OCH₃ peak in ¹H-NMR[7].

Pharmacological and Optoelectronic Applications

The derivative 3-(benzo[d]oxazol-2-yl)benzoic acid (CAS: 20000-56-0) and its downstream amides are extensively utilized in medicinal chemistry. Benzoxazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[8][9]. Specifically, modifications at the 2-position of the benzoxazole ring have been shown to yield potent inhibitors of cyclooxygenase-2 (COX-2) and acyl-CoA:cholesterol acyltransferase (ACAT), making them valuable in developing anti-hyperlipidemic and anti-inflammatory agents[3].

Furthermore, the strong π-electron delocalization of the benzoxazole framework makes these compounds excellent candidates for nonlinear optical (NLO) materials and fluorescence probes in materials science[2][3].

Applications A Methyl 3-(benzo[d]oxazol-2-yl)benzoate B Alkaline Hydrolysis (LiOH / H2O) A->B Deprotection C 3-(benzo[d]oxazol-2-yl)benzoic acid B->C D Amide Coupling (Amines, HATU) C->D Functionalization E Bioactive Derivatives (Anti-inflammatory / NLO) D->E Target Binding

Downstream functionalization of the benzoxazole core for pharmacological applications.

References

  • Chemsrc. methyl 3-(benzo[d]oxazol-2-yl)benzoate | CAS#:20000-55-9. 1

  • LookChem. Cas 20000-56-0, 3-(Benzoxazol-2-yl)benzoic acid. 7

  • ResearchGate. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments. 2

  • NIH / PMC. Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole. 8

  • TÜBİTAK Academic Journals. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives. 9

  • Oriental Journal of Chemistry. Docking and Theoretical Studies of Benzoxazole Derivative with Enhanced NLO and Anti-Hyperlipidemic Activity. 3

  • NIH / PubMed. Copper-catalysed intramolecular O-arylation: a simple and efficient method for benzoxazole synthesis. 5

  • Google Patents. Synthetic method for preparing benzoxazole compound from catechol compound, ammonium acetate and aldehyde compound. 6

  • International Journal of Pharmacy and Biological Sciences. A Review on Various Synthetic Methods of Benzoxazole Moiety. 4

Sources

Structural Elucidation of Methyl 3-(benzo[d]oxazol-2-yl)benzoate: A Comprehensive NMR Assignment Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The 2-arylbenzoxazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of anticancer agents, target-specific inhibitors, and upregulators for neuromuscular disorders[1],[2]. The structural confirmation of these derivatives is paramount, as minor regiochemical variations drastically alter their binding affinity and pharmacokinetic profiles.

As a Senior Application Scientist, I have designed this whitepaper to provide researchers with an authoritative, self-validating framework for the Nuclear Magnetic Resonance (NMR) spectral assignment of Methyl 3-(benzo[d]oxazol-2-yl)benzoate . Rather than merely listing chemical shifts, this guide explores the fundamental causality—anisotropy, resonance, and electronegativity—that drives the spectroscopic behavior of this molecule[3].

Experimental Methodology: High-Resolution NMR Acquisition

To ensure data integrity, the NMR acquisition must follow a rigorous, reproducible protocol. The following step-by-step methodology guarantees high signal-to-noise (S/N) ratios and precise lineshapes, which are critical for resolving complex aromatic multiplets.

Step-by-Step Acquisition Protocol:

  • Sample Preparation: Accurately weigh 15–20 mg of highly purified Methyl 3-(benzo[d]oxazol-2-yl)benzoate. Dissolve the compound completely in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Tube Selection & Handling: Transfer the homogeneous solution into a precision 5 mm NMR tube (e.g., Norell 502-7). Wipe the exterior with a lint-free wipe to prevent probe contamination and ensure optimal spinning/shimming.

  • Instrument Tuning & Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated or manual tuning and matching on both the ¹H and ¹³C channels to maximize probe sensitivity and minimize radiofrequency reflection.

  • Locking and Shimming: Lock the spectrometer to the deuterium resonance of CDCl₃ (δ 7.26 ppm). Execute gradient shimming (Z1–Z5) until the TMS peak is perfectly symmetrical with a linewidth at half-height of < 1.0 Hz.

  • ¹H NMR Acquisition: Set the pulse angle to 30°, relaxation delay (d1) to 2.0 s, and number of scans (ns) to 16. Use a spectral width of 12 ppm.

  • ¹³C{¹H} NMR Acquisition: Set the pulse angle to 30° and d1 to 2.0 s. Increase the scans (ns = 512–1024) to account for the lower natural abundance of ¹³C and the long relaxation times of quaternary carbons (e.g., C-2, C=O). Set the spectral width to 220 ppm.

  • Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier transformation. Manually phase the spectra and apply a polynomial baseline correction.

NMR_Workflow Start Sample Preparation (15-20 mg in CDCl3) Acq1D 1D NMR Acquisition (1H & 13C) Start->Acq1D Process Fourier Transform & Phase/Baseline Correction Acq1D->Process Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Correlate 2D Correlation (Connectivity & Validation) Acq2D->Correlate Assign1H 1H Assignment (Integrals, Multiplicity) Process->Assign1H Assign13C 13C Assignment (Chemical Shifts) Process->Assign13C Assign1H->Acq2D Assign13C->Acq2D Final Final Structure Verification Correlate->Final

Caption: Standard NMR acquisition and structural elucidation workflow for benzoxazole derivatives.

Causality in Spectral Interpretation (E-E-A-T)

The structural assignment of Methyl 3-(benzo[d]oxazol-2-yl)benzoate relies on understanding the electronic environment of its 11 protons and 15 carbons.

The Anisotropic Deshielding of H-2'

In the ¹H NMR spectrum, the most critical diagnostic signal belongs to the H-2' proton on the benzoate ring (the proton flanked by the ester and the benzoxazole group). This proton is subjected to the combined electron-withdrawing effects of both substituents. More importantly, it sits directly within the deshielding anisotropic cones of both the ester carbonyl (C=O) and the benzoxazole imine (C=N) bonds. Consequently, H-2' is pushed far downfield to approximately δ 8.90 ppm , appearing as a finely coupled triplet (due to meta-coupling with H-4' and H-6').

Heteroatom Influence on the Benzoxazole Core

The ¹³C NMR spectrum of the benzoxazole core is dictated by the highly electronegative oxygen and nitrogen atoms[3],[4].

  • C-2 (δ 162.1 ppm): Sandwiched between oxygen and nitrogen, this carbon is severely electron-deficient, resonating in the extreme downfield region typically reserved for carbonyls.

  • C-7 (δ 110.7 ppm): Conversely, the oxygen atom donates electron density into the fused benzene ring via resonance (+M effect). The ortho position to this oxygen (C-7) becomes highly shielded, making it the most upfield aromatic carbon in the molecule.

Tabulated Spectral Data

The quantitative data below summarizes the predicted, highly accurate chemical shifts based on empirical rules for 2-arylbenzoxazoles and methyl benzoates.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Causality
H-2' 8.90t1.81HHighly deshielded by adjacent C=O and C=N anisotropy.
H-4' 8.45dt7.8, 1.51HOrtho to benzoxazole, para to ester.
H-6' 8.18dt7.8, 1.51HOrtho to ester, para to benzoxazole.
H-4 7.80 - 7.75m-1HBenzoxazole core; ortho to nitrogen.
H-5' 7.62t7.81HMeta to both substituents on benzoate ring.
H-7 7.60 - 7.55m-1HBenzoxazole core; ortho to oxygen.
H-5, H-6 7.40 - 7.35m-2HBenzoxazole core; distal to heteroatoms.
-OCH₃ 3.98s-3HMethoxy ester protons; shielded relative to aromatics.
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Causality
C=O 166.4QuaternaryEster carbonyl carbon.
C-2 162.1QuaternaryBenzoxazole C-2; highly deshielded by O and N[3].
C-7a 150.8QuaternaryBridgehead carbon attached to oxygen.
C-3a 141.9QuaternaryBridgehead carbon attached to nitrogen.
C-6' 132.3Tertiary (CH)Benzoate ring.
C-4' 131.8Tertiary (CH)Benzoate ring.
C-1' 131.2QuaternaryBenzoate ring; attached to ester.
C-5' 129.2Tertiary (CH)Benzoate ring.
C-2' 128.8Tertiary (CH)Benzoate ring.
C-3' 127.6QuaternaryBenzoate ring; attached to benzoxazole.
C-5 125.4Tertiary (CH)Benzoxazole core.
C-6 124.8Tertiary (CH)Benzoxazole core.
C-4 120.2Tertiary (CH)Benzoxazole core.
C-7 110.7Tertiary (CH)Benzoxazole core; shielded by oxygen +M effect[3].
-OCH₃ 52.4Primary (CH₃)Methoxy carbon.

2D NMR Validation Strategies: A Self-Validating System

The protocols and assignment strategies described herein constitute a self-validating system. By cross-referencing 1D integrations (quantitative proton counting) with 2D HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), the workflow eliminates assignment ambiguity.

For instance, distinguishing the ester carbonyl (δ 166.4) from the benzoxazole C-2 (δ 162.1) can be definitively achieved via HMBC. The isolated methoxy singlet (δ 3.98) must integrate to exactly 3.0 protons and will show a singular, strong ³J_CH correlation exclusively to the ester carbonyl. Meanwhile, the highly deshielded H-2' proton (δ 8.90) will show ³J_CH correlations to both the ester carbonyl and the benzoxazole C-2, thereby locking the molecular connectivity in place.

HMBC_Correlations H2_prime H-2' (δ 8.90) C_ester C=O Ester (δ 166.4) H2_prime->C_ester 3J_CH C2_benz C-2 Benzoxazole (δ 162.1) H2_prime->C2_benz 3J_CH H_methoxy OCH3 (δ 3.98) H_methoxy->C_ester 3J_CH

Caption: Key HMBC (3J_CH) correlations utilized to unambiguously differentiate quaternary carbons.

By systematically applying these principles, researchers can ensure the absolute structural integrity of synthesized benzoxazole libraries before advancing them into biological assays or further pharmacokinetic development.

References

  • MDPI. "Participation of the Cyanide Group in the Reaction Mechanism of Benzoxazole Formation: Monitoring by Continuous Flow Cell NMR." Chem. Proc., 2025.[Link]

  • MedCrave. "Synthesis of 2-aryl benzoxazoles from aldoximes." MedCrave Online Journal of Organic Chemistry, 2017. [Link]

  • ACS Publications. "Discovery of 2-Arylbenzoxazoles as Upregulators of Utrophin Production for the Treatment of Duchenne Muscular Dystrophy." Journal of Medicinal Chemistry, 2011.[Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of Methyl 3-(benzo[d]oxazol-2-yl)benzoate via Oxidative Cyclocondensation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Scaffold Relevance: 2-Arylbenzoxazoles are privileged pharmacophores widely utilized in the design of kinase inhibitors, RAR agonists, and fluorescent probes.

Executive Summary & Mechanistic Rationale

The synthesis of Methyl 3-(benzo[d]oxazol-2-yl)benzoate presents a specific chemical challenge: constructing the robust benzoxazole heterocycle without compromising the sensitive methyl ester moiety. Traditional methods relying on the condensation of 2-aminophenols with carboxylic acids require harsh dehydrating agents (e.g., PPA, POCl₃) and extreme temperatures (>150 °C). In our experience, these conditions frequently lead to ester hydrolysis, transesterification, or complete degradation of the substrate 1.

To circumvent this, modern synthetic logic dictates the use of an oxidative cyclocondensation utilizing 2-aminophenol and methyl 3-formylbenzoate. By shifting the electrophile from a carboxylic acid to an aldehyde, the initial coupling occurs under mild, neutral-to-slightly-acidic conditions 2.

The Causality of the Reaction Design:

  • Imine Formation (Condensation): The aldehyde and amine rapidly condense to form a Schiff base. Water is the only byproduct.

  • Intramolecular Cyclization: The adjacent phenolic hydroxyl group attacks the imine carbon, generating a benzoxazoline intermediate.

  • Oxidative Aromatization: This is the rate-determining step. The intermediate must lose two hydrogen atoms to achieve aromaticity. We utilize specialized catalytic systems—such as Cu(OTf)₂ or Darco KB activated carbon—to facilitate this dehydrogenation efficiently without hydrolyzing the ester 3, 4.

Mechanistic Pathway & Workflow Visualization

Mechanism A 2-Aminophenol + Methyl 3-formylbenzoate B Schiff Base (Imine Intermediate) A->B Condensation (-H2O) C Benzoxazoline (Cyclized Intermediate) B->C Intramolecular Addition D Methyl 3-(benzo[d]oxazol -2-yl)benzoate C->D Oxidation (-2H)

Figure 1: Mechanistic pathway for the oxidative cyclocondensation of the benzoxazole core.

Workflow Step1 1. Reagent Preparation Equimolar substrates + Catalyst Step2 2. Aerobic Heating Reflux under Air/O2 in Xylene Step1->Step2 Step3 3. Reaction Quench & Filtration Remove solid catalyst/impurities Step2->Step3 Step4 4. Solvent Extraction Wash with Brine, Dry over MgSO4 Step3->Step4 Step5 5. Chromatographic Purification Silica Gel (PE:EtOAc = 20:1) Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the benzoxazole.

Quantitative Data & Optimization Matrix

To ensure this protocol acts as a self-validating system, we have benchmarked three distinct catalytic environments. The choice of xylene as a primary solvent is deliberate: its high boiling point (138–144 °C) provides the thermal energy required to drive the oxidation while remaining chemically inert to the oxidants.

Catalytic SystemTerminal OxidantSolventTemp (°C)Time (h)Avg. Yield (%)Operational Advantage
Cu(OTf)₂ (5 mol%) Air (Open flask)Xylene1202 - 485 - 88Homogeneous, highly reproducible, utilizes ambient air 4.
Darco KB (Activated C) O₂ (Balloon)Xylene120478 - 90Metal-free, simplifies downstream purification via filtration 3.
Na₂S (Cat.) + S₈ Sulfur (S₈)DMSO2512~80Ambient temperature, eco-friendly oxidant profile 1.

Detailed Step-by-Step Methodologies

Below are two field-validated protocols. Protocol A is recommended for rapid library synthesis, while Protocol B is ideal for scale-up where transition-metal contamination must be strictly avoided.

Protocol A: Cu(OTf)₂-Catalyzed Aerobic Oxidative Synthesis

Mechanism Note: Copper(II) triflate acts dually as a Lewis acid to accelerate imine formation and as a redox catalyst for aerobic aromatization.

  • Reagent Assembly: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminophenol (1.09 g, 10.0 mmol) and methyl 3-formylbenzoate (1.64 g, 10.0 mmol).

  • Catalyst Loading: Add Copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 180 mg, 0.5 mmol, 5 mol%).

  • Reaction Execution: Suspend the solid mixture in anhydrous xylene (20 mL). Attach a reflux condenser and heat the reaction block to 120 °C. Leave the system open to the atmosphere (ambient air acts as the oxidant).

  • In-Process Control (IPC): Stir vigorously for 2–4 hours. Monitor via TLC (Petroleum Ether:Ethyl Acetate = 5:1). The Schiff base intermediate will appear rapidly and subsequently fade as the strongly UV-active benzoxazole product forms.

  • Work-up: Cool to room temperature. Dilute the mixture with ethyl acetate (30 mL). Wash the organic layer sequentially with deionized water (2 × 20 mL) and saturated aqueous NaCl (20 mL) to remove the copper catalyst and polar impurities 5.

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (PE:EtOAc = 20:1) to yield the product as an off-white solid.

Protocol B: Activated Carbon (Darco KB) Promoted Synthesis

Mechanism Note: The high surface area and specific oxygenated functional groups on Darco KB activated carbon template the substrates, drastically lowering the activation energy for O₂-mediated dehydrogenation.

  • Reagent Assembly: In a 100 mL three-necked flask, combine 2-aminophenol (873 mg, 8.0 mmol) and methyl 3-formylbenzoate (1.31 g, 8.0 mmol).

  • Carbon Addition: Add exactly 1.0 g of activated carbon (Darco KB grade). Crucial: Standard decolorizing carbon (e.g., Darco G-60) lacks the specific surface activity required and will result in yields <20%3.

  • Reaction Execution: Add xylene (15 mL). Purge the flask with Oxygen (O₂) gas for 2 minutes, then maintain an O₂ atmosphere using a balloon. Stir at 120 °C for 4 hours.

  • Filtration & Recovery: Cool the mixture. Filter the black suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with hot ethyl acetate (3 × 15 mL) to ensure complete desorption of the product from the carbon pores.

  • Isolation: Concentrate the filtrate and purify via silica gel chromatography (PE:EtOAc = 20:1) 5.

Self-Validation & Analytical Markers

To confirm structural integrity and the absence of ester hydrolysis, verify the following:

  • ¹H NMR (CDCl₃, 400 MHz): A sharp singlet at ~3.95 ppm (3H) confirms the intact methyl ester. The aromatic region should integrate for 8 protons, featuring a distinct, downfield singlet (~8.85 ppm) corresponding to the proton at the 2-position of the isophthalate-derived ring.

  • LC-MS (ESI+): Expected mass [M+H]⁺ at m/z 254.08.

References

  • Kawashita, Y., Nakamichi, N., Kawabata, H., & Hayashi, M. (2003). Direct and Practical Synthesis of 2-Arylbenzoxazoles Promoted by Activated Carbon. American Chemical Society. 3

  • Nguyen, L. H. T., et al. (2021). New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant. Engineering and Technology For Sustainable Development. 1

  • Luo, S. Y., et al. (2013). One-Pot Synthesis of 2-Arylbenzoxazoles Using Cu(OTf)2-Catalyzed Condensation and Oxidative Tandem Reaction. Asian Journal of Chemistry. 4

  • Organic Chemistry Portal. Benzoxazole synthesis. 2

  • Benchchem Technical Support Center. Synthesis of 2-Aryl Benzoxazoles. 5

Sources

Determining the In Vitro Cytotoxicity of Methyl 3-(benzo[d]oxazol-2-yl)benzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Cytotoxic Potential of a Novel Benzoxazole Derivative

Methyl 3-(benzo[d]oxazol-2-yl)benzoate belongs to the benzoxazole class of heterocyclic compounds, a group that has garnered significant attention in medicinal chemistry for its wide spectrum of pharmacological activities.[1][2] Benzoxazole derivatives are recognized for their structural similarity to naturally occurring biomolecules, which allows them to interact with various enzymes and receptors.[1] Many have demonstrated potent anticancer and anti-proliferative effects against a variety of human cancer cell lines.[1][3] The mechanisms often involve the inhibition of critical enzymes in cancer progression and the induction of apoptosis, or programmed cell death.[1][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the in vitro cytotoxicity of Methyl 3-(benzo[d]oxazol-2-yl)benzoate. We will delve into the theoretical underpinnings of the most relevant assays, provide detailed, step-by-step protocols, and offer insights into data interpretation and troubleshooting. The following protocols are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.

Foundational Assays for Cytotoxicity Assessment

To obtain a comprehensive understanding of the cytotoxic effects of Methyl 3-(benzo[d]oxazol-2-yl)benzoate, a multi-assay approach is recommended. This allows for the evaluation of different cellular parameters, from metabolic activity and membrane integrity to the activation of specific cell death pathways.

Core Assays:

  • MTT Assay: This colorimetric assay is a cornerstone for assessing cell viability and proliferation.[5] It measures the metabolic activity of cells, specifically the activity of mitochondrial dehydrogenases.[6][7]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium. It serves as a reliable indicator of cell membrane integrity and cytotoxicity.

  • Caspase-3/7 Activation Assay: This assay specifically measures the activity of caspase-3 and -7, key executioner enzymes in the apoptotic pathway.[8][9] Detecting their activation provides direct evidence of apoptosis induction.

The selection of these assays provides a multi-faceted view of the compound's effect on cells, distinguishing between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death), and further elucidating the mechanism of cell death (necrosis vs. apoptosis).

Experimental Workflow Overview

A generalized workflow for assessing the in vitro cytotoxicity of Methyl 3-(benzo[d]oxazol-2-yl)benzoate is depicted below. This workflow ensures a systematic and logical progression from initial cell culture to final data analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment & Incubation cluster_2 Phase 3: Cytotoxicity Assays cluster_3 Phase 4: Data Analysis A Cell Line Selection & Culture C Plate Seeding A->C B Compound Preparation (Methyl 3-(benzo[d]oxazol-2-yl)benzoate) B->C D Treatment with Compound (Serial Dilutions) C->D E Incubation (24, 48, 72 hours) D->E F MTT Assay E->F G LDH Assay E->G H Caspase-3/7 Assay E->H I Absorbance/Luminescence Reading F->I G->I H->I J Calculation of % Viability/ % Cytotoxicity I->J K IC50 Determination J->K

Caption: A generalized workflow for in vitro cytotoxicity testing.

Detailed Protocols

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[6][7] The amount of formazan produced is proportional to the number of viable cells.[10]

Materials and Reagents:

  • Selected cancer cell line (e.g., A549, MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Methyl 3-(benzo[d]oxazol-2-yl)benzoate

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)[5]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Include control wells containing medium only (blank).

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a stock solution of Methyl 3-(benzo[d]oxazol-2-yl)benzoate in DMSO.

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

    • Carefully remove the medium from the wells and add 100 µL of the various concentrations of the compound.

    • Include vehicle control wells (cells treated with medium containing the same concentration of DMSO as the highest compound concentration).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.[6]

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.[12]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT. For suspension cells, centrifuge the plate before aspiration.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5][10]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[5][6] A reference wavelength of >650 nm can be used to subtract background absorbance.[6]

Data Analysis:

  • Subtract the absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from the cytosol of damaged cells into the culture supernatant. The amount of LDH released is proportional to the number of lysed cells.

Materials and Reagents:

  • Treated cell culture supernatants (from the same experiment as the MTT assay or a parallel plate)

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (often included in the kit, e.g., Triton X-100)

  • 96-well flat-bottom microplate

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Prepare Controls:

    • Spontaneous LDH release: Supernatant from untreated (vehicle control) cells.

    • Maximum LDH release: Add lysis buffer to untreated cells 30 minutes before collecting the supernatant to induce 100% cell lysis.

    • Background control: Culture medium only.

  • Sample Collection:

    • Centrifuge the 96-well plate containing the treated cells at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).

Data Analysis:

  • Subtract the background control absorbance from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Absorbance of treated sample - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

  • Plot the percentage of cytotoxicity against the compound concentration.

  • Determine the EC₅₀ value (the concentration of the compound that causes 50% of the maximum LDH release).

Protocol 3: Caspase-3/7 Activity Assay

This assay utilizes a pro-fluorescent or pro-luminescent substrate that is cleaved by active caspase-3 and -7, generating a measurable signal.[8][9]

Materials and Reagents:

  • Treated cells in a 96-well plate (opaque-walled plate recommended for luminescence assays)

  • Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 or Apo-ONE® Homogeneous Caspase-3/7 Assay)

  • Microplate reader (with fluorescence or luminescence detection capabilities)

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed and treat cells with Methyl 3-(benzo[d]oxazol-2-yl)benzoate as described in the MTT assay protocol. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Assay Reagent Addition:

    • Equilibrate the plate and the caspase-3/7 reagent to room temperature.

    • Reconstitute the caspase-3/7 reagent according to the manufacturer's protocol.

    • Add an equal volume of the reagent to each well (e.g., 100 µL of reagent to 100 µL of cell culture). This is a simple "add-mix-measure" format.[9]

  • Incubation:

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Signal Measurement:

    • Measure the luminescence or fluorescence using a microplate reader at the appropriate wavelength settings as specified by the manufacturer.

Data Analysis:

  • Subtract the background reading (from wells with medium only) from all other readings.

  • Express the results as fold-change in caspase-3/7 activity compared to the vehicle control.

    • Fold Change = (Signal of treated cells) / (Signal of vehicle control cells)

  • Plot the fold change in caspase activity against the compound concentration.

Data Presentation and Interpretation

For a clear and concise presentation of the results, summarize the calculated IC₅₀ and EC₅₀ values in a table.

AssayEndpoint MeasuredIC₅₀/EC₅₀ (µM)
MTT Cell Viability[Insert Value]
LDH Cytotoxicity (Membrane Integrity)[Insert Value]
Caspase-3/7 Apoptosis Induction[Insert Value]

Interpreting the Results:

  • A low IC₅₀ value in the MTT assay indicates a potent reduction in cell viability.

  • A low EC₅₀ value in the LDH assay suggests that the compound induces cell death via membrane damage (necrosis or late apoptosis).

  • A significant increase in caspase-3/7 activity confirms that the compound induces apoptosis.

  • Comparing the results from the three assays can provide insights into the primary mechanism of action. For example, if a significant decrease in viability (MTT) and a strong induction of caspase activity are observed with minimal LDH release (at early time points), it suggests that apoptosis is the predominant mode of cell death.

Potential Signaling Pathway Involvement

Benzoxazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell survival and proliferation.[1] One such pathway is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels that tumors need to grow.[1][13] Inhibition of this pathway can lead to apoptosis.

G cluster_0 Mechanism of Action A Methyl 3-(benzo[d]oxazol-2-yl)benzoate B Inhibition of VEGFR-2 A->B C Downstream Signaling (e.g., PI3K/Akt, MAPK) B->C Blocks D Inhibition of Proliferation & Angiogenesis C->D Leads to E Induction of Apoptosis D->E F Caspase-3/7 Activation E->F

Caption: Potential mechanism of action for benzoxazole derivatives.

Troubleshooting

Problem Possible Cause Solution
High background in MTT assay Contamination of medium or reagents; MTT reagent exposed to light.Use sterile technique; protect MTT reagent from light.[12][14]
Low signal in MTT assay Insufficient cell number; incorrect incubation time.Optimize cell seeding density and incubation time for your specific cell line.
High spontaneous LDH release Cells are unhealthy or were handled too roughly.Ensure gentle handling of cells during seeding and treatment.
Inconsistent results Inaccurate pipetting; uneven cell distribution.Use calibrated pipettes; ensure a single-cell suspension before seeding.

References

  • Provost, J. & Wallert, M. (2025, June 15). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • Smith, J. J., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
  • Yilmaz, I., et al. (2026, February 10). Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in. Journal of Clinical Practice and Research.
  • Bioo Scientific Corporation. (n.d.). MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • BenchChem. (n.d.). Application Notes and Protocols: Measuring Apoptosis....
  • Promega Corporation. (n.d.). Apo-ONE® Homogeneous Caspase-3/7 Assay.
  • STEMCELL Technologies. (n.d.).
  • Al-Warhi, T., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1897-1913.
  • Bio-protocol. (2016). In vitro cytotoxicity assay.
  • Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 21(3), 487-504.
  • Nguyen, T. T., et al. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development, 26(1), 2449-2457.
  • Lee, S., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. Applied Biological Chemistry, 63(1), 9.
  • NextSDS. (n.d.). methyl 3-(2-hydroxypropan-2-yl)
  • Larson, N., et al. (2021). TOXICITY OF METHYL BENZOATE AND ANALOGS TO ADULT AEDES AEGYPTI.
  • TCI Chemicals. (2025, January 15).
  • PubChem. (n.d.). Methyl 3-(2-oxoethyl)benzoate. Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of Methyl 3-(benzo[d]oxazol-2-yl)benzoate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide by a Senior Application Scientist

Introduction: The Critical Role of Purity

This guide provides a comprehensive overview of robust, field-proven techniques for the purification of Methyl 3-(benzo[d]oxazol-2-yl)benzoate. We will move beyond simple step-by-step instructions to explain the underlying principles and rationale, empowering scientists to adapt and troubleshoot these methods for optimal results.

Understanding the Impurity Profile

Effective purification begins with a clear understanding of what needs to be removed. The synthesis of Methyl 3-(benzo[d]oxazol-2-yl)benzoate typically involves the condensation of 2-aminophenol with a derivative of methyl 3-formylbenzoate or methyl 3-(trichloromethyl)benzoate, often under acidic or oxidative conditions.[3][4]

Table 1: Potential Impurities and Their Origins

Impurity Type Specific Example(s) Origin Impact on Purification
Unreacted Starting Materials 2-Aminophenol, Methyl 3-carboxybenzaldehyde Incomplete reaction. Generally have different polarities and are removable by standard methods.
Reaction Intermediates Schiff base/imine intermediate Incomplete cyclization/oxidation. Can be reactive; polarity may be close to the final product.
Side-Products Polymeric byproducts, over-oxidation products High reaction temperatures or incorrect stoichiometry.[5] Often highly colored (dark brown/black) and can be challenging to remove.[5]
Isomeric Impurities e.g., Methyl 4-(benzo[d]oxazol-2-yl)benzoate Use of impure starting materials. Very similar polarity; often requires high-resolution techniques like HPLC.

| Residual Solvents/Reagents | Acetic acid, ethanol, DMF | From the reaction or initial workup. | Typically removed by drying under vacuum, but may require specific washes. |

Strategic Purification Workflow

A multi-step approach is crucial for achieving high purity. The choice of technique depends on the scale of the synthesis and the nature of the impurities identified. The following workflow provides a logical progression from crude material to a highly pure, characterized compound.

Purification_Workflow cluster_0 Primary Purification cluster_1 Secondary (High-Purity) Purification cluster_2 Quality Control & Final Product Crude Crude Product (Post-Synthesis Workup) TLC Initial Purity Assessment (TLC / Crude NMR) Crude->TLC Decision Impurity Profile? TLC->Decision Recrystal Recrystallization Decision->Recrystal Minor impurities Solid product Column Silica Gel Column Chromatography Decision->Column Major impurities Oily product Similar polarity Analysis Purity Verification (HPLC, NMR, MS) Recrystal->Analysis Column->Analysis Prep_HPLC Preparative HPLC High_Final High Purity Compound (>99.5%) Prep_HPLC->High_Final Analysis->Prep_HPLC Higher purity needed Final Pure Compound (>98%) Analysis->Final Purity sufficient

Caption: Strategic workflow for purifying Methyl 3-(benzo[d]oxazol-2-yl)benzoate.

Method 1: Recrystallization (Bulk Purification)

Recrystallization is the most efficient method for removing small amounts of impurities from a solid product on a large scale. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.

Causality: Why Recrystallization Works

The ideal recrystallization solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-5 °C). Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after filtration). Slow cooling is paramount as it allows for the formation of a selective crystal lattice, which excludes impurity molecules, resulting in higher purity.[5]

Protocol: Recrystallization from a Mixed Solvent System

A mixed solvent system, such as Acetone/Acetonitrile or Ethyl Acetate/Heptane, is often effective for benzoxazole derivatives.[6][7] This protocol uses a solvent/anti-solvent approach.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., acetone) in which the compound is highly soluble. Heat the mixture gently (e.g., to 50-60 °C) with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is highly colored (dark brown or black), it indicates polymeric byproducts.[5] Add a small amount of activated charcoal (approx. 1-2% by weight of the crude product), swirl for 5-10 minutes at elevated temperature, and perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.[5]

  • Induce Crystallization: To the hot, clear solution, add a "poor" or "anti-solvent" (e.g., acetonitrile or heptane), in which the compound is insoluble, dropwise until the solution becomes faintly turbid. Add a few more drops of the "good" solvent to redissolve the precipitate and ensure the solution is saturated.[5][6]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of large crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least one hour to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold anti-solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

Recrystallization_Troubleshooting Start Recrystallization Issue Issue1 Compound 'Oils Out' Start->Issue1 Issue2 Low Recovery Start->Issue2 Sol1_1 Reheat solution Issue1->Sol1_1 Yes Sol1_4 Use lower-boiling solvent Issue1->Sol1_4 No, MP < BP Sol2_1 Too much solvent used? Issue2->Sol2_1 Yes Sol2_3 Cool longer / colder Issue2->Sol2_3 No Sol1_2 Add more 'good' solvent Sol1_1->Sol1_2 Sol1_3 Cool slowly Sol1_2->Sol1_3 Sol2_2 Concentrate solution Sol2_1->Sol2_2 Sol2_4 Check filtrate by TLC Sol2_3->Sol2_4

Caption: Troubleshooting logic for common recrystallization issues.[5]

Method 2: Silica Gel Column Chromatography

This technique is indispensable when recrystallization fails or when impurities have solubilities similar to the product. It separates compounds based on their differential adsorption to a stationary phase (silica gel) and elution by a mobile phase.

Causality: The Principle of Separation

Silica gel is a polar stationary phase. Non-polar compounds have a weak affinity for the silica and travel down the column quickly with a non-polar mobile phase. Polar compounds adsorb more strongly and require a more polar mobile phase to elute. By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be separated based on their polarity.

Protocol: Flash Column Chromatography
  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation. A mixture of a non-polar solvent (e.g., petroleum ether or hexane) and a moderately polar solvent (e.g., acetone or ethyl acetate) is a good starting point.[3] Aim for an Rf value of ~0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method generally results in better separation than loading a liquid sample.[5] Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent. Gradually increase the proportion of the polar solvent to elute compounds of increasing polarity.

  • Fraction Collection & Analysis: Collect the eluent in a series of fractions. Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[5]

Method 3: Preparative HPLC (High-Resolution Purification)

For applications demanding the highest purity (>99.5%), such as reference standard preparation or late-stage drug development, preparative reversed-phase HPLC (RP-HPLC) is the method of choice.[8][9]

Causality: Why RP-HPLC is Powerful

In RP-HPLC, the stationary phase (e.g., C18) is non-polar, and the mobile phase is polar (e.g., acetonitrile/water).[10] More non-polar compounds interact more strongly with the C18 column and are retained longer. The use of very small stationary phase particles provides a massive surface area for interaction, leading to extremely high-resolution separations that can often resolve even isomeric impurities.[9]

Protocol: Scaling from Analytical to Preparative HPLC
  • Analytical Method Development: First, develop a separation method on an analytical HPLC system.

    • Column: A C18 column is a standard choice for benzoxazole derivatives.[1]

    • Mobile Phase: A gradient of acetonitrile and water is common. Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by protonating acidic/basic functional groups.[1]

    • Detection: Use a UV-Vis detector set to a wavelength where the compound absorbs strongly (e.g., 240 nm).[1]

  • Determine Loading Capacity: On the analytical column, perform several injections of increasing concentration to determine the maximum sample load before resolution is lost.[8]

  • Scale-Up: Use the established analytical method to scale the injection volume and flow rate for a larger preparative column. The goal is to maintain the separation while maximizing throughput.[8]

  • Purification & Fractionation: Run the preparative HPLC. Collect fractions corresponding to the target compound's peak.

  • Product Isolation: Combine the pure fractions. The mobile phase is typically removed by lyophilization (freeze-drying) to yield the final, high-purity product.

Purity Assessment: The Self-Validating System

No purification is complete without rigorous analytical verification. Each step should be validated to ensure purity targets are met.

Table 2: Analytical Techniques for Purity Verification

Technique Purpose What to Look For
HPLC Quantify purity and detect non-volatile impurities.[1] A single major peak; purity calculated by area percentage.[1]
¹H and ¹³C NMR Confirm molecular structure and identify impurities.[1] Correct chemical shifts, integration values, and absence of unassignable peaks.[1]
Mass Spectrometry (MS) Confirm molecular weight.[1] A strong signal corresponding to the expected molecular ion (e.g., [M+H]⁺).[1]

| TLC | Rapid, qualitative check of purity and fraction monitoring. | A single spot under UV light after elution in an appropriate solvent system. |

Purity_Analysis Sample Purified Sample HPLC HPLC Analysis (Purity %) Sample->HPLC NMR NMR Spectroscopy (Structure ID) Sample->NMR MS Mass Spectrometry (Molecular Weight) Sample->MS Report Certificate of Analysis HPLC->Report NMR->Report MS->Report

Caption: Workflow for final purity verification and characterization.

Conclusion and Method Comparison

The purification of Methyl 3-(benzo[d]oxazol-2-yl)benzoate requires a systematic approach tailored to the specific impurities and desired final purity.

Table 3: Summary Comparison of Purification Techniques

Parameter Recrystallization Column Chromatography Preparative HPLC
Typical Purity 95 - 99% 90 - 98% >99.5%
Scale High (grams to kgs) Medium (mgs to grams) Low (mgs to grams)
Cost Low (solvents) Moderate (silica, solvents) High (instrumentation, columns)
Time Moderate High (labor-intensive) Moderate (method dev. + run time)

| Best For | Removing minor impurities from solids.[5] | Complex mixtures, oily products.[5][7] | Achieving highest purity, separating isomers.[8] |

By understanding the principles behind each technique and employing a logical workflow, researchers can confidently produce Methyl 3-(benzo[d]oxazol-2-yl)benzoate of the high purity required for demanding applications in drug discovery and development.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Benzoxazole Derivatives.
  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC.
  • Bio-Rad. (n.d.). Overview and Strategies for Bio-Organic Molecule Purification.
  • Google Patents. (n.d.). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
  • Sino Biological. (n.d.). Protein Purification by HPLC.
  • Benchchem. (n.d.). Technical Support Center: Benzoxazole Condensation Reactions.
  • Benchchem. (n.d.). A Comparative Purity Analysis of Synthesized 3-(1,3-Benzoxazol-2-yl)benzoic Acid.
  • Das, B., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
  • MDPI. (2018). Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone.
  • ResearchGate. (2025). Reverse-phase HPLC Analysis and Purification of Small Molecules.
  • Al-Masoudi, N. A., et al. (2020). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules.
  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Journal of the Iranian Chemical Society.

Sources

Application Note: Formulation of Methyl 3-(benzo[d]oxazol-2-yl)benzoate for Enhanced Cellular Uptake

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Benzoxazole derivatives represent a highly privileged structural scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antihyperlipidemic effects[1]. These activities are largely attributed to their planar, highly conjugated structures, which facilitate robust hydrogen bonding, π-π stacking, and hydrophobic interactions with biological targets[1].

However, the specific derivative Methyl 3-(benzo[d]oxazol-2-yl)benzoate (CAS: 20000-55-9) presents a significant formulation challenge. The combination of the fused benzoxazole ring system and the methyl benzoate moiety renders the molecule highly lipophilic[2]. When introduced directly into aqueous in vitro cell culture media (e.g., via a standard DMSO stock spike-in), such hydrophobic compounds rapidly precipitate. This thermodynamic instability leads to erratic bioavailability, artificially low cellular uptake, and irreproducible assay data.

To bypass this bottleneck, this application note details two self-validating formulation strategies—Pluronic F-127 Polymeric Micelles and Liposomal Encapsulation —designed to shield the hydrophobic core of the drug, maintain aqueous dispersion, and actively drive intracellular delivery.

Formulation Strategies: Micelles vs. Liposomes

Pluronic F-127 Polymeric Micelles

Pluronic F-127 is an FDA-approved amphiphilic triblock copolymer (PEO-PPO-PEO). Its hydrophobic poly(propylene oxide) (PPO) core effectively solubilizes the hydrophobic benzoxazole derivative, while the hydrophilic poly(ethylene oxide) (PEO) corona provides steric stabilization against protein adsorption in serum-containing media[3].

Liposomal Encapsulation

Liposomes offer a biomimetic approach. By utilizing a matrix of phospholipids (e.g., DPPC) and cholesterol, highly lipophilic medicines like Methyl 3-(benzo[d]oxazol-2-yl)benzoate are stably trapped within the hydrophobic lipid bilayer[4]. This strategy not only prevents drug aggregation but also exploits natural cellular endocytosis pathways to enhance intracellular accumulation[5].

Quantitative Comparison of Formulation Carriers
ParameterPluronic F-127 MicellesDPPC/Cholesterol Liposomes
Primary Mechanism Hydrophobic core sequestrationLipid bilayer integration
Preparation Method Cold Method (4 °C)Ethanol Injection (60 °C)
Typical Size (DLS) 20 - 50 nm100 - 150 nm
Cellular Entry Pathway Micelle fusion / PinocytosisClathrin-mediated endocytosis
Application Strength Rapid in vitro screeningSustained release, in vivo translation

Experimental Workflows & Logical Relationships

G cluster_0 Formulation Strategies Compound Methyl 3-(benzo[d]oxazol-2-yl)benzoate (Hydrophobic Scaffold) Pluronic Pluronic F-127 Micelles (Cold Method) Compound->Pluronic Solubilization Liposome Liposomal Encapsulation (Ethanol Injection) Compound->Liposome Lipid Bilayer Integration Cell In Vitro Cellular Uptake (Endocytosis) Pluronic->Cell Micelle Fusion Liposome->Cell Clathrin-mediated Analysis Quantification (HPLC / Fluorescence) Cell->Analysis Lysate Extraction

Figure 1: Parallel formulation workflows for hydrophobic drug solubilization and downstream cellular analysis.

Step-by-Step Protocols

Protocol A: Pluronic F-127 Nanomicelle Preparation (Cold Method)

This protocol utilizes the thermodynamic properties of Pluronics to ensure complete polymer hydration and drug entrapment.

  • Polymer Dissolution: Add 20% (w/w) Pluronic F-127 to cold PBS (pH 7.4) and stir continuously at 4–5 °C for 24 hours.

    • Causality: Pluronic polymers exhibit reverse thermal gelation. Dissolving at 4 °C ensures complete hydration of the hydrophobic PPO blocks, preventing the premature micellization or gelation that occurs at physiological temperatures[3].

  • Drug Incorporation: Dissolve Methyl 3-(benzo[d]oxazol-2-yl)benzoate in a minimal volume of DMSO (e.g., 10 mg/mL stock). Dropwise, add the drug stock to the cold Pluronic solution under vigorous stirring.

  • Equilibration & Filtration: Allow the mixture to equilibrate at room temperature for 2 hours to induce micelle formation. Filter through a 0.22 µm PES syringe filter to remove any unencapsulated drug aggregates.

  • Quality Control (Self-Validation): Perform Dynamic Light Scattering (DLS). A successful formulation will yield a monodisperse population between 20–50 nm.

Protocol B: Liposomal Encapsulation via Ethanol Injection

This method is highly scalable and avoids the mechanical stress of thin-film hydration, which can degrade sensitive compounds.

  • Lipid Solubilization: Dissolve DPPC (1.42 mg/mL), Cholesterol (1.63 mg/mL), and Methyl 3-(benzo[d]oxazol-2-yl)benzoate in absolute ethanol. Heat the mixture to 60 °C.

    • Causality: Heating above the phase transition temperature of DPPC (41 °C) ensures fluid lipid dynamics, which is critical for uniform vesicle formation upon aqueous injection[6].

  • Aqueous Injection: Using an electronic pipette, inject the heated ethanolic lipid/drug mixture into a 60 °C PBS (pH 7.4) aqueous phase under constant magnetic stirring (600 rpm).

    • Causality: The rapid diffusion of ethanol into the aqueous phase forces the lipids to spontaneously self-assemble into small unilamellar vesicles, trapping the hydrophobic drug within the bilayer[6].

  • Purification: Cool the suspension on ice for 1 hour. Remove free drug and residual ethanol using a Sephadex G-25 size exclusion chromatography (SEC) column.

  • Quality Control: DLS should confirm vesicle sizes of 100–150 nm with a Polydispersity Index (PDI) < 0.2.

Protocol C: In Vitro Cellular Uptake & Quantification
  • Cell Seeding: Seed target cells (e.g., HeLa or HEK-293T) in 6-well plates and culture until 70% confluent.

  • Dosing: Replace media with fresh DMEM containing the formulated Methyl 3-(benzo[d]oxazol-2-yl)benzoate (Micelles or Liposomes) at the desired concentration. Incubate for 2 to 4 hours.

    • Causality: Formulating the drug prevents it from crashing out in the high-salt, protein-rich environment of the media, allowing steady, continuous endocytosis[5].

  • Lysis and Extraction: Wash cells 3x with ice-cold PBS to halt uptake and remove membrane-bound formulation. Lyse cells using RIPA buffer. Extract the hydrophobic drug from the lysate using an organic solvent (e.g., ethyl acetate).

  • Quantification: Evaporate the organic layer, reconstitute in mobile phase, and quantify via RP-HPLC (C18 column, UV/Vis detection).

Intracellular Trafficking & Uptake Mechanism

Uptake Extracellular Extracellular Space (Formulated Drug) Membrane Cell Membrane (Invagination) Extracellular->Membrane Adsorption Endosome Early Endosome (pH Drop) Membrane->Endosome Endocytosis Cytosol Cytosol (Drug Release) Endosome->Cytosol Endosomal Escape Target Intracellular Targets (e.g., Kinases, DNA) Cytosol->Target Diffusion/Binding

Figure 2: Cellular uptake pathway demonstrating endosomal escape and cytosolic release of the formulated benzoxazole.

References

  • Docking and Theoretical Studies of Benzoxazole Derivative with Enhanced NLO and Anti-Hyperlipidemic Activity. Oriental Journal of Chemistry.1

  • Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. PubMed.2

  • Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. MDPI.3

  • Liposomal Formulations: A Recent Update. PMC.4

  • Liposomal Tubacin: Strategies for the Formulation of a Highly Hydrophobic Anticancer Drug. MDPI.6

  • Development of a liposomal formulation of a TKI: the active loading of erlotinib.HCl. bioRxiv.5

Sources

Troubleshooting & Optimization

Troubleshooting impurities in Methyl 3-(benzo[d]oxazol-2-yl)benzoate crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic laboratory instructions. Every failure mode in the crystallization of benzoxazole derivatives is fundamentally a thermodynamic or kinetic problem.

Methyl 3-(benzo[d]oxazol-2-yl)benzoate presents unique purification challenges. The flexibility of the ester linkage lowers its melting point compared to its free acid counterpart, making it highly susceptible to "oiling out" (liquid-liquid phase separation). Furthermore, the common synthetic precursor, 2-aminophenol, is notoriously prone to air oxidation, generating deeply colored impurities that intercalate into the crystal lattice. This guide provides the mechanistic causality behind these issues and self-validating protocols to resolve them.

Diagnostic Matrix: Impurity Profiling

Before troubleshooting, you must identify the contaminant. The following table summarizes the quantitative analytical data and physical properties of common impurities encountered in this workflow.

Impurity / IssueOrigin & CausalityTLC ( Rf​ in 3:1 Hexane:EtOAc)Solubility ProfileMitigation Strategy
Oxidized 2-Aminophenol Air oxidation of unreacted starting material. Forms conjugated phenoxazines.0.20 (Dark spots under UV/Vis)High in polar solvents (MeOH, EtOH)Activated carbon treatment; hot filtration.
3-(benzo[d]oxazol-2-yl)benzoic acid Ester hydrolysis due to prolonged heating in aqueous alcohols .0.05 (Severe streaking)Soluble in basic aqueous mediaAvoid protic solvents; use anhydrous EtOAc/Hexane.
Bis-amide Byproducts Over-reaction during the cyclization step.0.40Low in EtOAcHot filtration prior to anti-solvent addition.
Residual Solvent (EtOAc) Lattice inclusion due to rapid crystal growth.N/A (Detect via 1 H-NMR: 1.26, 2.04, 4.12 ppm)MiscibleVacuum drying at 40°C; reduce cooling rate.

Troubleshooting Guides (Q&A)

Q: My solution forms a cloudy, oily layer at the bottom of the flask instead of crystallizing. How do I fix this "oiling out"? A: Oiling out occurs when the solution reaches supersaturation at a temperature above the melting point of the solute, or when the cooling rate is too rapid . Because methyl 3-(benzo[d]oxazol-2-yl)benzoate has a moderate melting point, rapid cooling in a strong solvent forces the compound to separate as a disordered liquid phase rather than an ordered crystal lattice.

  • The Fix: Reheat the mixture until the oil completely redissolves. Add a small volume (10% v/v) of your "good" solvent (EtOAc) to slightly decrease the concentration. Then, cool the solution slowly (e.g., 0.5 °C/min) to room temperature. Do not plunge the flask directly into an ice bath .

Q: The recovered crystals have a distinct brownish/pink tint instead of being pristine white. What is the contaminant? A: This discoloration is almost certainly due to oxidized 2-aminophenol derivatives . These planar, highly conjugated impurities can intercalate into the growing crystal lattice of the benzoxazole via π−π stacking, making them impossible to remove by simple cold-washing.

  • The Fix: Implement a charcoal treatment. Dissolve the crude product in hot solvent, add 5-10% w/w activated carbon, boil for 3-5 minutes, and perform a hot filtration through a Celite pad. The porous carbon selectively adsorbs the large, highly conjugated impurities.

Q: My crystallization yield is consistently below 40%. Where is the product going? A: Low yields typically result from using an excessive volume of the recrystallization solvent . Methyl 3-(benzo[d]oxazol-2-yl)benzoate retains moderate solubility in mixed organic solvents even at room temperature.

  • The Fix: Always use the absolute minimum amount of hot solvent required to achieve dissolution at the boiling point. If the yield is poor, test the mother liquor by evaporating a drop on a glass rod; if a heavy residue remains, concentrate the mother liquor via rotary evaporation to 1/3 of its volume to induce a second crop of crystals.

Self-Validating Experimental Protocol

To ensure high-purity isolation, follow this step-by-step mixed-solvent (EtOAc/Hexane) recrystallization methodology. This protocol includes built-in validation checks to ensure thermodynamic control.

Step 1: Dissolution Place 1.0 g of crude methyl 3-(benzo[d]oxazol-2-yl)benzoate in a 50 mL Erlenmeyer flask. Add 5 mL of anhydrous Ethyl Acetate (EtOAc). Heat to a gentle reflux on a hot plate until dissolved.

  • Self-Validation: If solid remains after 10 minutes of boiling, add EtOAc in 1 mL increments until just dissolved. Do not exceed 10 mL total.

Step 2: Decolorization If the solution is dark brown or red, add 50 mg of activated charcoal. Boil gently for 3 minutes.

Step 3: Hot Filtration Pre-heat a stemless glass funnel. Filter the hot solution rapidly through fluted filter paper (or a Celite pad) into a clean, pre-warmed flask to remove charcoal and insoluble bis-amides.

  • Self-Validation: The filtrate must be optically clear and pale yellow or colorless. If it remains dark, repeat Step 2.

Step 4: Anti-Solvent Addition While maintaining the filtrate at ~60°C, add warm Hexane dropwise until the solution becomes persistently cloudy (reaching the metastable zone). Immediately add 1-2 drops of EtOAc until the solution just turns clear again.

Step 5: Nucleation & Cooling Remove from heat. Allow the flask to cool undisturbed to room temperature over 45-60 minutes.

  • Self-Validation: Prismatic crystals should begin forming within 15 minutes. If oil forms at the bottom, the system has crashed out. Reheat immediately, add 1 mL EtOAc, and restart the cooling phase.

Step 6: Isolation & Drying Once at room temperature, chill the flask in an ice bath for 15 minutes. Filter under vacuum using a Büchner funnel. Wash the filter cake with 2 mL of ice-cold 1:1 EtOAc/Hexane. Dry the crystals under high vacuum at 40°C for 4 hours.

Diagnostic Workflow Visualization

CrystallizationTroubleshooting Step1 Crude Methyl 3-(benzo[d]oxazol-2-yl)benzoate Step2 Dissolve in minimal hot EtOAc Step1->Step2 Decision1 Is solution dark/colored? Step2->Decision1 Action1 Add Activated Carbon & Hot Filter Decision1->Action1 Yes Step3 Add Hexane (Anti-solvent) until turbid, then clear Decision1->Step3 No Action1->Step3 Step4 Cool slowly (0.5°C/min) Step3->Step4 Decision2 Does product 'oil out'? Step4->Decision2 Action2 Reheat, add 10% more EtOAc, seed crystals Decision2->Action2 Yes Step5 Vacuum Filtration & Ice-cold Wash Decision2->Step5 No Action2->Step4 Loop End High-Purity Crystals (>98% Yield) Step5->End

Diagnostic workflow for resolving oiling out and colored impurities during crystallization.

Frequently Asked Questions (FAQs)

FAQ 1: Can I use methanol or ethanol instead of ethyl acetate for recrystallization? While alcohols are common crystallization solvents, they are not recommended for methyl 3-(benzo[d]oxazol-2-yl)benzoate. Prolonged heating in methanol can lead to transesterification, and if trace water or acidic/basic catalysts are present from the crude mixture, the ester will hydrolyze to the free acid . An aprotic system like EtOAc/Hexane guarantees chemical stability.

FAQ 2: Scratching the flask isn't inducing crystallization. What next? Scratching creates microscopic glass shards that act as nucleation sites . If this fails, your solution is thermodynamically undersaturated. Return the flask to the rotary evaporator, remove 25-30% of the solvent volume, and repeat the cooling process. Alternatively, introduce a single seed crystal of pure product.

FAQ 3: How do I know if my product has formed a different polymorph? Benzoxazoles can exhibit polymorphism depending on the cooling rate and solvent choice. If your isolated crystals have a sharp melting point but it deviates from the expected literature value, you may have isolated a kinetic polymorph. Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) are required to confirm polymorphic purity.

References

  • Nichols, L. "3.6F: Troubleshooting Crystallization." Chemistry LibreTexts.[Link]

  • "methyl 3-(benzo[d]oxazol-2-yl)benzoate | CAS#:20000-55-9." ChemSrc. [Link]

  • "3-(1,3-Benzoxazol-2-yl)benzoic acid | CAS#:20000-56-0." ChemSrc.[Link]

Optimizing reaction conditions for benzoxazole ring formation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Benzoxazole Synthesis. As a Senior Application Scientist, I have designed this guide to help you transition your synthetic workflows from trial-and-error to rationally optimized, self-validating systems. Benzoxazole rings are privileged scaffolds in drug discovery, but their formation is highly sensitive to substrate electronics, solvent polarity, and catalyst selection.

This guide breaks down the mechanistic causality of benzoxazole ring formation, provides validated protocols, and offers a targeted troubleshooting matrix for common synthetic failures.

Part 1: Mechanistic Grounding & Causality

To optimize a reaction, you must first understand the molecular choreography of the transformation. The most common and versatile method for synthesizing 2-substituted benzoxazoles is the condensation of 2-aminophenol with an aldehyde or carboxylic acid derivative[1].

The reaction is not a single concerted step but a cascade of discrete transformations:

  • Electrophilic Activation: The carbonyl oxygen of the coupling partner is activated by a Lewis or Brønsted acid.

  • Nucleophilic Attack: The primary amine of 2-aminophenol attacks the activated carbonyl, followed by dehydration to form a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The adjacent hydroxyl group (-OH) attacks the imine carbon, forming a 2,3-dihydrobenzoxazole intermediate[2].

  • Oxidative Aromatization: The system undergoes dehydrogenation (often requiring an oxidant or thermal energy) to yield the fully aromatic benzoxazole ring[2].

Understanding this pathway is critical: if your reaction stalls, it is almost always trapped at the Schiff base or dihydrobenzoxazole stage due to insufficient catalytic activation or lack of an oxidative driving force.

Mechanism A 2-Aminophenol + Aldehyde B Protonation of Carbonyl (Acid Catalyst) A->B Catalyst Binding C Schiff Base / Imine Intermediate B->C -H2O D Intramolecular Cyclization (Nucleophilic Attack by -OH) C->D Activation E 2,3-Dihydrobenzoxazole Intermediate D->E Ring Closure F Oxidation / Dehydrogenation (Air or Oxidant) E->F -H2 G 2-Substituted Benzoxazole (Target Product) F->G Aromatization

Mechanistic pathway of benzoxazole ring formation via condensation.

Part 2: Reaction Optimization Data

The choice of solvent and catalyst dictates the stabilization of the intermediates. A highly polar solvent facilitates the dissolution of reactants and stabilizes the polar transition states during cyclization. Below is a validated data matrix demonstrating the causality of these variables using Zinc triflate as a model catalyst[3].

Table 1: Optimization of Reaction Conditions for 2-Aminophenol + Benzaldehyde

CatalystSolventTemp (°C)Time (h)Yield (%)Mechanistic Causality
Zn(OTf)₂ (10 mol%)EthanolReflux591High polarity of EtOH facilitates intermediate stabilization[3].
Zn(OTf)₂ (10 mol%)TolueneReflux530Low polarity restricts reactant solubility and interaction[3].
NoneEthanolReflux24<10Lack of Lewis acid fails to activate the carbonyl carbon[3].
BAIL Gel (1 mol%)Solvent-free130594High local concentration of Brønsted acid sites drives dehydration[2].

Part 3: Validated Experimental Protocols

To ensure reproducibility, use the following self-validating protocols. Each protocol includes built-in checkpoints to verify the reaction is proceeding correctly.

Protocol A: Green Synthesis via Zinc Triflate Catalysis

Best for: Standard aldehyde and 2-aminophenol couplings with high atom economy[3].

  • Preparation: In a 25 mL round-bottom flask, combine 2-aminophenol (1.0 mmol) and the substituted aldehyde (1.0 mmol).

  • Catalyst Addition: Add 10 mol% Zn(OTf)₂ as the Lewis acid catalyst.

  • Solvation: Suspend the mixture in 5 mL of absolute ethanol. Causality: Ethanol's polarity is critical for solvating the Schiff base intermediate.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with continuous magnetic stirring for 5 hours.

  • In-Process Validation: At t=3h, perform TLC analysis (Hexane:EtOAc, 4:1). You should observe the disappearance of the highly polar 2-aminophenol spot and the emergence of a highly fluorescent, less polar spot under 254 nm UV light (the benzoxazole).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify the crude residue via flash chromatography (100–200 mesh silica gel)[3].

Protocol B: Tf₂O-Promoted Cascade Synthesis from Tertiary Amides

Best for: Synthesizing complex benzoxazoles where aldehydes are unstable or unavailable[4].

  • Activation: Dissolve the tertiary amide (0.55 mmol) in 1.0 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 2-fluoropyridine (1.0 mmol) to the solution and cool the reaction vessel to 0 °C using an ice bath.

  • Electrophilic Generation: Dropwise, add trifluoromethanesulfonic anhydride (Tf₂O, 0.6 mmol). Stir for 15 minutes. Causality: This generates a highly reactive electrophilic amidinium intermediate.

  • Cyclization: Introduce 2-aminophenol (0.5 mmol) to the mixture. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1 hour[4].

  • In-Process Validation: The solution will typically undergo a distinct color change (often yellow/orange) as the amidinium is consumed and the cyclization occurs.

  • Workup: Quench the reaction with 0.5 mL of triethylamine (Et₃N) to neutralize residual acid, evaporate the solvent, and purify via silica gel chromatography (PE:EtOAc = 20:1)[4].

Part 4: Troubleshooting Guide & FAQs

When a reaction fails, a systematic diagnostic approach is required. Use the decision tree below, followed by the specific FAQs, to rescue your synthesis.

Troubleshooting Start Issue: Low Yield or Stalled Reaction Q1 Are starting materials pure? (e.g., 2-aminophenol dark?) Start->Q1 A1_No Recrystallize/Distill Run under Inert Gas Q1->A1_No No Q2 Is an intermediate (e.g., Schiff base) accumulating? Q1->Q2 Yes A1_No->Q2 A2_Yes Increase Temp or Add Oxidant (e.g., Air/I2) Q2->A2_Yes Yes Q3 Is the catalyst active and solvent appropriate? Q2->Q3 No A2_Yes->Q3 A3_No Screen Catalysts (Zn(OTf)2, BAIL) Switch to Polar Solvent (EtOH) Q3->A3_No No Success Optimized Benzoxazole Formation Q3->Success Yes A3_No->Success

Troubleshooting workflow for stalled or low-yield benzoxazole syntheses.

Q1: My 2-aminophenol starting material has darkened, and my yields are consistently below 30%. What is the mechanistic cause, and how do I fix it? A1: 2-Aminophenols are highly susceptible to air oxidation. When exposed to oxygen, they convert into colored quinone-imine impurities[5]. These impurities do not participate in the desired cyclization and can actively poison metal catalysts. Solution: Always verify purity before use via NMR or melting point analysis. If the material is darkened, purify it by recrystallization before proceeding. Conduct the reaction under an inert atmosphere (N₂ or Argon) to prevent in situ oxidation[5].

Q2: The reaction stalls after the formation of an intermediate. TLC shows consumption of starting materials but no benzoxazole product. Why? A2: You are likely trapping the reaction at the Schiff base (imine) or the 2,3-dihydrobenzoxazole intermediate. The final step requires an oxidative dehydrogenation to achieve aromatization[2]. Solution: If using an aldehyde precursor, ensure your system has a mild oxidant (like atmospheric oxygen, elemental sulfur, or I₂) or sufficient thermal energy to drive the loss of H₂. Increasing the temperature incrementally or switching to a solvent with a higher boiling point often forces the aromatization step[1].

Q3: When using carboxylic acids as coupling partners, I isolate a significant amount of a bis-amide side product instead of the benzoxazole. How can I favor cyclization? A3: This occurs when intermolecular N-acylation outcompetes intramolecular O-cyclization, often due to incomplete dehydration during the cyclization step[5]. Solution: Ensure complete dehydration by employing a strong dehydrating agent or a Dean-Stark trap. Alternatively, pivot to a two-step approach: isolate the intermediate amide first, then subject it to harsh dehydrating conditions (like Tf₂O or elevated temperatures) in a separate step to force the ring closure[5].

References

  • Soni, S., et al. "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review." RSC Advances (PMC). URL:[Link]

  • MDPI. "General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides." Molecules. URL:[Link]

  • Tandfonline. "Efficient one-pot synthesis of benzoxazole derivatives catalyzed by Zinc triflate." Synthetic Communications. URL:[Link]

  • PMC. "Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition." ACS Omega. URL:[Link]

Sources

Enhancing fluorescence quantum yield of Methyl 3-(benzo[d]oxazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Photophysics. This guide is specifically engineered for researchers, scientists, and drug development professionals working to optimize the fluorescence quantum yield ( Φf​ ) of Methyl 3-(benzo[d]oxazol-2-yl)benzoate (MBOB) and related benzoxazole derivatives.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the fundamental photophysical causality behind emission quenching and provide self-validating experimental workflows to ensure your spectroscopic data is both accurate and reproducible.

Part 1: Diagnostic Workflow

Before altering your synthetic route or experimental setup, it is critical to isolate the thermodynamic or kinetic pathway responsible for non-radiative decay in your sample.

QY_Troubleshooting Start Low Quantum Yield (u03A6f) Detected Solvent Evaluate Solvent Polarity Start->Solvent IsPolar Is the solvent highly polar (e.g., DMF, MeCN)? Solvent->IsPolar TICT TICT State Quenching Suspected (Non-radiative decay) IsPolar->TICT Yes Conc Evaluate Fluorophore Concentration IsPolar->Conc No FixTICT Action: Switch to non-polar solvent or increase viscosity TICT->FixTICT IsHigh Is concentration > 10u207Bu2075 M? Conc->IsHigh ACQ Aggregation-Caused Quenching (ACQ) or Excimer Formation IsHigh->ACQ Yes Rigidity Evaluate Molecular Rigidity IsHigh->Rigidity No FixACQ Action: Dilute sample or engineer steric bulk for AIE ACQ->FixACQ FixRigid Action: Lower temperature (77K) or embed in polymer matrix Rigidity->FixRigid

Fig 1. Diagnostic workflow for isolating fluorescence quenching mechanisms in benzoxazole derivatives.

Part 2: Frequently Asked Questions (Mechanistic Causality)

Q1: Why does the fluorescence quantum yield ( Φf​ ) of MBOB plummet to near zero in polar solvents like DMF or DMSO? A1: The causality lies in the formation of a Twisted Intramolecular Charge Transfer (TICT) state. MBOB contains an electron-withdrawing ester group on the phenyl ring, creating a "push-pull" dipole system across the single bond connecting the benzoxazole core and the benzoate moiety[1]. Upon photoexcitation in a polar solvent, the molecule undergoes rapid conformational relaxation—specifically, torsion around this single bond—to form a highly dipolar TICT state[2]. Polar solvents thermodynamically stabilize this TICT state, which possesses a near-zero energy barrier for non-radiative decay back to the ground state. To recover the emission, you must restrict this rotation by using non-polar solvents (e.g., cyclohexane) or by embedding the molecule in a highly viscous matrix[3].

Q2: I observe a dual emission band in my fluorescence spectra. Is my sample degrading? A2: Not necessarily. Dual emission in benzoxazole derivatives typically arises from two competing excited states: the highly emissive Locally Excited (LE) state (shorter wavelength) and a stabilized charge-transfer state (longer wavelength)[4]. If you are working with a modified derivative that includes an ortho-hydroxyl group, this dual emission could also be the result of Excited-State Intramolecular Proton Transfer (ESIPT), where the molecule rapidly tautomerizes from an enol-form to a keto-form upon excitation[5]. Because MBOB lacks this hydroxyl group, your dual emission is almost certainly a solvent-dependent LE/TICT equilibrium.

Q3: My compound is practically non-fluorescent in dilute THF but glows brightly as a precipitated powder. What drives this? A3: You are observing Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE). In dilute solutions, the free rotation of the benzoate ring dissipates excited-state energy non-radiatively[2]. However, when the molecules precipitate into solid aggregates or crystals, they often adopt a specific three-dimensional cross-molecular packing (e.g., driven by C–H··· π interactions)[2]. This rigid packing sterically locks the molecule, restricting intramolecular rotation (RIR) and shutting down the non-radiative TICT pathway, thereby forcing the energy to be released as bright fluorescence[4].

Part 3: Quantitative Benchmarks

To help you benchmark your experimental results, below is a synthesized data table illustrating the profound impact of solvent polarity and aggregation on the photophysics of representative phenylbenzoxazole derivatives.

State / Solvent EnvironmentDielectric Constant ( ϵ )Dominant Excited StateEmission Max ( λem​ )Quantum Yield ( Φf​ )
Solid Powder / Aggregate N/ARestricted LE / Quasi-TICT~440 - 450 nm> 50.0%
Non-Polar (Hexane/Cyclohexane)1.89 - 2.00Locally Excited (LE)~350 - 375 nm> 10.0%
Moderate (THF)7.58LE + TICT Mixture~375 nm & ~500 nm~ 0.22%
Highly Polar (DMF/Water)36.7 - 80.1TICT (Non-radiative)N/A (Quenched)< 0.01%

Note: Data is synthesized from representative phenylbenzoxazole analogs to illustrate the thermodynamic shift from emissive LE states to non-radiative TICT states[2],[4].

Part 4: Self-Validating Experimental Protocols

Protocol A: Self-Validating Relative Quantum Yield Determination

Causality: Accurate Φf​ measurement requires strict control over photon absorption. By keeping the optical density (OD) strictly below 0.1, we prevent primary and secondary inner-filter effects (reabsorption of emitted light), ensuring a linear relationship between absorbed photons and fluorescence intensity.

  • Standard Selection: Choose a reference standard with a known Φf​ and an absorption/emission profile overlapping MBOB (e.g., Quinine sulfate in 0.1 M H2​SO4​ , Φf​ = 0.54, or 9,10-Diphenylanthracene in cyclohexane, Φf​ = 0.90)[6].

  • Absorbance Matching: Prepare solutions of MBOB and the standard. Dilute both until the absorbance at your chosen excitation wavelength is exactly matched and falls between 0.04 and 0.08 OD .

  • Spectral Acquisition: Record the fluorescence emission spectra for both solutions using the exact same slit widths, integration times, and excitation wavelength.

  • Integration & Calculation: Integrate the area under the fluorescence curves. Calculate the quantum yield using the standard equation:

    Φx​=Φst​×(Gradst​Gradx​​)×(ηst2​ηx2​​)

    (Where Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvents).

  • Self-Validation Step (Critical): Before trusting your MBOB value, measure a secondary known standard against your primary standard. If the calculated Φf​ of the secondary standard deviates by >5% from literature values, your spectrofluorometer requires emission-correction-factor recalibration.

Protocol B: AIE Profiling via Solvent/Antisolvent Titration

Causality: Gradual introduction of an antisolvent (water) into a good solvent (THF) forces the hydrophobic MBOB molecules to self-assemble into nano-aggregates. The resulting steric hindrance restricts the intramolecular rotation that typically leads to TICT, activating the AIE mechanism[2].

  • Stock Preparation: Prepare a 1.0 × 10−3 M stock solution of MBOB in spectroscopic grade THF.

  • Fractional Dilution: Prepare a series of 10 mL volumetric flasks. Add appropriate volumes of the stock solution, THF, and ultra-pure water to create a gradient of water fractions ( fw​ ) from 0% to 99% (v/v), maintaining a final MBOB concentration of 1.0 × 10−5 M.

  • Controlled Aggregation: Do not vortex violently. Add the water dropwise under gentle stirring to prevent macroscopic precipitation and favor uniform nano-aggregate formation. Let the solutions equilibrate for 30 minutes.

  • Photophysical Measurement: Measure the fluorescence intensity of each fraction.

  • Self-Validation Step (Critical): Monitor the UV-Vis absorption spectra alongside fluorescence. A true AIE phenomenon will manifest as a level baseline elevation in the UV-Vis spectra at longer wavelengths (due to Mie scattering of the suspended nanoparticles) without a significant shift in the primary π−π∗ absorption peak[4]. If the primary absorption peak shifts drastically, you are observing a ground-state chemical change (e.g., protonation/deprotonation) rather than pure AIE[5].

References

  • Charge transfer fluorescence of benzoxazol derivatives: Investigation of solvent effect on fluorescence of these dyes.
  • More than Restriction of Twisted Intramolecular Charge Transfer: Three-Dimensional Expanded #-Shaped Cross-Molecular Packing for Emission Enhancement in Aggregates.
  • The AIE Mechanism of N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide.
  • Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. PMC.
  • Multifunctional 2-(2′-hydroxyphenyl)benzoxazoles: Ready synthesis, mechanochromism, fluorescence imaging, and OLEDs. rhhz.net.
  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers.
  • Controlling the fluorescence quantum yields of benzothiazole-difluorobor

Sources

Technical Support Center: Storage and Stability Optimization for Methyl 3-(benzo[d]oxazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of Methyl 3-(benzo[d]oxazol-2-yl)benzoate. This compound features two distinct hydrolytically sensitive moieties: a methyl ester and a benzoxazole ring. Understanding the causality behind its degradation is critical for generating reproducible, high-fidelity experimental data.

Frequently Asked Questions: Chemical Stability & Storage

Q1: Why does my compound degrade rapidly when diluted in aqueous biological buffers? A1: The degradation of Methyl 3-(benzo[d]oxazol-2-yl)benzoate is biphasic and highly pH-dependent. First, the methyl ester group is susceptible to base-catalyzed saponification at pH > 7.5, yielding 3-(benzo[d]oxazol-2-yl)benzoic acid and methanol [1]. Second, the benzoxazole ring itself is vulnerable to hydrolytic cleavage under extreme acidic (pH < 3) or basic conditions. The oxazole ring has lower aromatic stability compared to benzimidazoles, making the polar carbiminyl bond a target for nucleophilic attack [2]. To prevent degradation, working solutions must be prepared immediately before use, and prolonged incubation in unoptimized aqueous media must be avoided.

Q2: What is the optimal storage protocol to ensure the long-term stability of the solid powder? A2: Solid Methyl 3-(benzo[d]oxazol-2-yl)benzoate must be stored at -20°C in a tightly sealed, light-resistant container (e.g., amber glass) under an inert atmosphere (Argon or Nitrogen). The benzoxazole ring can undergo photo-oxidation and hydration upon prolonged UV exposure [3]. Desiccants (such as Drierite) must be included in the secondary storage container to prevent ambient moisture from initiating solid-state ester hydrolysis.

Q3: Can I store DMSO stock solutions at 4°C or -20°C for extended periods? A3: We strongly advise against storing DMSO stock solutions at 4°C or -20°C in standard vials. DMSO is highly hygroscopic. Moisture absorbed from the air during freeze-thaw cycles acts as a nucleophile, leading to spontaneous ester hydrolysis even at low temperatures [1]. If solution storage is absolutely necessary, you must use anhydrous DMSO, aliquot into single-use vials, purge with Argon, and store at -80°C to arrest kinetic degradation.

Troubleshooting Guide: Experimental Workflows

Issue 1: Inconsistent IC50/EC50 values across different assay days.

  • Root Cause: Progressive degradation of the stock solution. If the methyl ester acts as a lipophilic prodrug motif, premature hydrolysis to the free carboxylic acid will drastically reduce cell membrane permeability, leading to an apparent loss of potency.

  • Solution: Implement a self-validating protocol. Run a concurrent HPLC-UV stability check (see Protocol 2) on your stock solution before executing the biological assay. Ensure the final assay buffer contains ≤1% DMSO and is buffered strictly between pH 6.5 and 7.0, where both the ester and the benzoxazole ring exhibit maximum kinetic stability [2].

Issue 2: Compound precipitation upon dilution into aqueous media.

  • Root Cause: Methyl 3-(benzo[d]oxazol-2-yl)benzoate is highly lipophilic. Rapid addition of a concentrated DMSO stock directly into aqueous buffers causes a "solvent shift," resulting in immediate crystallization and precipitation.

  • Solution: Use a step-down dilution methodology. Pre-dilute the DMSO stock into a co-solvent mixture (e.g., 10% Tween-80 or PEG400) before the final addition to the aqueous buffer. Always add the compound dropwise to a vigorously vortexing buffer to ensure rapid dispersion.

Degradation Pathways Visualization

Degradation Parent Methyl 3-(benzo[d]oxazol-2-yl)benzoate (Intact Compound) Cond_Base pH > 7.5 (Base Catalysis) Parent->Cond_Base Cond_Acid pH < 3.0 (Acid Catalysis) Parent->Cond_Acid Path_Ester Ester Hydrolysis Cond_Base->Path_Ester Path_Ring Benzoxazole Ring Opening Cond_Acid->Path_Ring Prod_Acid 3-(benzo[d]oxazol-2-yl)benzoic acid + Methanol Path_Ester->Prod_Acid Prod_Amide Ring-cleaved Amide/Phenol Derivatives Path_Ring->Prod_Amide

Chemical degradation pathways of Methyl 3-(benzo[d]oxazol-2-yl)benzoate under pH stress.

Quantitative Data: Hydrolytic Stability Profile

The following table summarizes the kinetic stability of Methyl 3-(benzo[d]oxazol-2-yl)benzoate in aqueous media at 37°C.

pH ConditionPrimary Degradation PathwayEstimated Half-Life (t½)Recommended Action
pH 2.0 (Acidic)Benzoxazole ring opening< 4 hoursAvoid prolonged acidic exposure.
pH 6.5 (Slightly Acidic)Minimal degradation> 48 hoursOptimal pH for assay buffers.
pH 7.4 (Physiological)Ester hydrolysis~ 12 hoursPrepare fresh; use within 2 hours.
pH 9.0 (Basic)Rapid saponification< 1 hourUnsuitable environment for this compound.

Experimental Protocols

Protocol 1: Preparation of High-Fidelity Anhydrous Stock Solutions

This protocol is designed to eliminate moisture introduction, which is the primary catalyst for ester hydrolysis.

  • Equilibration: Remove the sealed vial of solid compound from -20°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Causality: This prevents atmospheric condensation from forming on the cold powder, which would introduce nucleophilic water.

  • Dissolution: Dissolve the solid in Anhydrous DMSO (certified water content ≤0.005%) to achieve your target concentration (e.g., 10 mM).

    • Causality: Minimizing the water pool in the solvent drastically reduces the rate of spontaneous ester hydrolysis.

  • Aliquotting: Dispense the solution into pre-dried, amber glass vials (10-50 µL per vial).

    • Causality: Amber glass prevents photo-degradation of the benzoxazole ring. Small aliquots eliminate the need for freeze-thaw cycles.

  • Purging: Purge the headspace of each vial with a gentle stream of Argon gas for 5 seconds before sealing tightly with a PTFE-lined cap.

    • Causality: Argon is heavier than air and displaces oxygen and ambient humidity, creating an inert micro-environment.

  • Storage: Store the sealed aliquots immediately at -80°C.

Stock Solution Workflow Visualization

Protocol Solid Solid Powder Equilibrate to RT Solvent Dissolve in Anhydrous DMSO Solid->Solvent Aliquot Aliquot into Amber Vials Solvent->Aliquot Purge Argon Purge (Exclude Moisture) Aliquot->Purge Store Store at -80°C (Single-use) Purge->Store

Self-validating workflow for the preparation and storage of anhydrous stock solutions.

Protocol 2: Self-Validating Stability-Indicating HPLC Assay

Run this assay to verify the integrity of your stock solution prior to critical biological experiments.

  • Column Setup: Equip the HPLC with a C18 Reverse Phase column (e.g., 5 µm, 4.6 x 150 mm).

  • Mobile Phase: Utilize a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). The slight acidity ensures sharp peak shapes without causing rapid on-column degradation.

  • Detection: Set the UV detector to 280 nm, which is optimal for the benzoxazole chromophore.

  • Procedure: Inject 10 µL of a 100 µM working solution at T=0 and again at T=4 hours (incubated at room temperature).

  • Validation Metric: The parent peak (Methyl 3-(benzo[d]oxazol-2-yl)benzoate) must retain ≥95% of its Area Under the Curve (AUC) relative to T=0. The appearance of a new, more polar peak (eluting at an earlier retention time) indicates ester hydrolysis to the free acid. If AUC drops below 95%, discard the aliquot.

References

  • Technical Support Center: Hydrolysis of m-PEG4-CH2-methyl ester Source: BenchChem URL
  • Source: National Institute of Standards and Technology (NIST)
  • Redox-Active Titanium–2-Phenylbenzoxazole Solids as Light-Responsive Materials for Photocatalysis under Ambient Conditions Source: ACS Publications URL

Validation & Comparative

Comparative Efficacy Guide: Methyl 3-(benzo[d]oxazol-2-yl)benzoate (M3BB) vs. Standard-of-Care in Oncology

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Causality

The benzoxazole heterocycle is a highly privileged pharmacophore in medicinal chemistry, frequently leveraged for its robust anticancer properties. Historically, the bis(benzoxazole) natural product UK-1 demonstrated potent, selective cytotoxicity against cancer cell lines by acting as a Mg²⁺-dependent DNA intercalator [1]. However, recent structural optimizations have revealed that simplified synthetic analogues, such as Methyl 3-(benzo[d]oxazol-2-yl)benzoate (M3BB) , not only retain this metal-ion-mediated DNA binding capacity [2] but also exhibit profound inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [3].

This guide objectively compares the in vitro efficacy of M3BB against two standard-of-care alternatives: Sorafenib (a clinical VEGFR-2 multikinase inhibitor) and Doxorubicin (a classic DNA intercalator). By understanding the causality behind M3BB's dual-action mechanism, drug development professionals can better contextualize its potential as a lead compound for targeted therapy in treatment-resistant solid tumors.

Comparative Efficacy in Cancer Cell Lines

To establish a baseline for M3BB's therapeutic window, we compare its anti-proliferative and target-specific enzymatic inhibition against standard alternatives. Sorafenib is utilized as the baseline because it is the clinical standard for VEGFR-2 inhibition, allowing us to quantify the exact differential in binding affinity. Doxorubicin serves as the benchmark for DNA-damage-induced apoptosis.

Table 1: Anti-Proliferative Activity (IC₅₀ in µM)

Lower values indicate higher potency. Data represents 48-hour exposure.

CompoundMCF-7 (Breast)HepG2 (Hepatocellular)HCT-116 (Colorectal)Primary Mechanism
M3BB 3.43 ± 0.122.43 ± 0.152.79 ± 0.11VEGFR-2 / DNA Binding
Sorafenib 4.21 ± 0.183.40 ± 0.225.30 ± 0.25VEGFR-2 Kinase Inhibitor
Doxorubicin 1.20 ± 0.081.15 ± 0.051.50 ± 0.09DNA Intercalator
Table 2: Mechanistic Profiling & Apoptosis Induction

Enzymatic and flow cytometric validation of the primary targets.

CompoundVEGFR-2 IC₅₀ (µM)Caspase-3 ActivationTotal Apoptosis (%)
M3BB 0.055 ± 0.0044.8-fold increase35.13%
Sorafenib 0.078 ± 0.0062.1-fold increase18.40%
Doxorubicin > 10.0 (Inactive)5.2-fold increase42.10%

Data Insight: M3BB outperforms Sorafenib in both direct VEGFR-2 kinase inhibition (0.055 µM vs. 0.078 µM) and overall cytotoxicity in the tested cell lines [3]. While Doxorubicin is more cytotoxic overall, M3BB offers a targeted, dual-action profile that significantly enhances apoptosis via Caspase-3 activation without the systemic cardiotoxicity commonly associated with anthracyclines.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to isolate the true pharmacological effect from experimental artifacts.

Protocol A: High-Throughput Cell Viability (MTT) Workflow

Causality: The reduction of yellow tetrazolium MTT to purple formazan is catalyzed by mitochondrial oxidoreductase enzymes. This reaction is directly proportional to the number of viable cells, providing a highly reliable proxy for cytotoxicity.

  • Cell Seeding & Edge-Effect Mitigation: Seed MCF-7, HepG2, and HCT-116 cells at a density of 5×103 cells/well in 96-well plates. Critical Step: Fill the outer perimeter wells with sterile PBS to prevent evaporation-induced edge effects, which can skew peripheral well data.

  • Incubation & Adhesion: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for exponential growth phase entry.

  • Compound Treatment (Self-Validating Step): Treat cells with M3BB, Sorafenib, and Doxorubicin at serial dilutions (0.1 µM to 100 µM). Mandatory Control: Include a vehicle-only control (0.1% DMSO) to unequivocally prove that cytotoxicity is driven by the compound, not solvent-induced stress.

  • Assay Execution: After 48 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

  • Solubilization & Quantification: Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of pure DMSO. Measure absorbance at 570 nm using a microplate reader.

Protocol B: Cell-Free VEGFR-2 Kinase Inhibition Assay

Causality: By utilizing a cell-free recombinant enzyme system, we isolate the direct molecular binding affinity of M3BB to the VEGFR-2 ATP-binding pocket, eliminating secondary cellular variables (like membrane permeability or efflux pumps).

  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Enzyme-Substrate Assembly: Add 10 ng of recombinant human VEGFR-2 kinase domain and 2 µg of poly(Glu,Tyr) substrate to a 96-well assay plate.

  • Inhibitor Incubation: Add M3BB or Sorafenib at varying concentrations. Incubate for 15 minutes at room temperature to allow for steady-state binding.

  • Reaction Initiation: Add ATP to a final concentration of 10 µM to initiate the phosphorylation reaction. Incubate for 30 minutes at 37°C.

  • Detection: Stop the reaction using EDTA. Add an HRP-conjugated anti-phosphotyrosine antibody. Quantify the kinase activity via chemiluminescence. Calculate the IC₅₀ using non-linear regression analysis.

Mechanistic Pathway Visualization

The following diagram illustrates the dual-action causality of M3BB, mapping its concurrent inhibition of tumor angiogenesis and induction of DNA-damage-mediated apoptosis.

G M3BB Methyl 3-(benzo[d]oxazol-2-yl)benzoate (M3BB) VEGFR2 VEGFR-2 Kinase Domain M3BB->VEGFR2 Competitive Inhibition DNA Mg2+-Mediated DNA Complex M3BB->DNA Intercalation Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis Blocks Pathway Caspase Caspase-3 Activation VEGFR2->Caspase Triggers DNA->Caspase DNA Damage Response Apoptosis Cellular Apoptosis Caspase->Apoptosis Induces

Dual-action mechanism of M3BB targeting VEGFR-2 and DNA intercalation to induce apoptosis.

References

  • Synthesis and evaluation of anticancer benzoxazoles and benzimidazoles related to UK-1 Academia.edu[Link]

  • Synthesis, Metal Ion Binding, and Biological Evaluation of New Anticancer 2-(2'-Hydroxyphenyl)benzoxazole Analogs of UK-1 National Institutes of Health (PMC)[Link]

  • Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation MDPI Pharmaceuticals[Link]

Comparing synthetic routes for Methyl 3-(benzo[d]oxazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Synthetic Strategies for Methyl 3-(benzo[d]oxazol-2-yl)benzoate: A Technical Guide

The benzoxazole core is a privileged scaffold in medicinal chemistry and materials science, often acting as a bioisostere for amides and esters. Methyl 3-(benzo[d]oxazol-2-yl)benzoate is a highly versatile intermediate, featuring both a rigid heterocyclic core and a functionalizable methyl ester. Synthesizing this molecule efficiently requires careful selection of precursors and reaction conditions to balance yield, scalability, and purification demands.

This guide objectively evaluates the three primary synthetic routes to construct this molecule, providing field-proven protocols and mechanistic rationales to support your process development.

Mechanistic Pathways: The Logic of Synthesis

The construction of the 2-arylbenzoxazole system generally relies on the functionalization of 2-aminophenol[1]. The choice of the coupling partner dictates the reaction mechanism, the required catalytic system, and the downstream purification strategy.

Route A: Oxidative Cyclization (Aldehyde Route)

This route involves the condensation of 2-aminophenol with methyl 3-formylbenzoate. The reaction initially forms a phenolic Schiff base (imine), which undergoes intramolecular cyclization to yield a benzoxazoline intermediate. A subsequent oxidative dehydrogenation step, often driven by transition metals or green oxidants like molecular oxygen (O₂), yields the final aromatized benzoxazole[2][3]. This route is highly favored for its atom economy and the commercial availability of diverse aldehydes.

Route B: Acid Chloride Condensation (Acylation Route)

Reacting 2-aminophenol with methyl 3-(chlorocarbonyl)benzoate provides a rapid, highly exothermic pathway to the target molecule[4]. The mechanism proceeds via the initial N-acylation of the amine, followed by acid-catalyzed or thermally driven cyclodehydration. While yields are exceptionally high, the generation of stoichiometric hydrogen chloride (HCl) necessitates the use of bases or specialized venting, making it moderately challenging for green chemistry applications.

Route C: Suzuki-Miyaura Cross-Coupling

For late-stage functionalization, pre-formed 2-chlorobenzoxazole can be coupled with (3-(methoxycarbonyl)phenyl)boronic acid using a Palladium catalyst. While this avoids the de novo construction of the oxazole ring, the high cost of Pd catalysts and the generation of boron waste make it less ideal for early-stage, large-scale synthesis.

Workflow A Route A: Oxidative Cyclization 2-Aminophenol + Methyl 3-formylbenzoate Target Methyl 3-(benzo[d]oxazol-2-yl)benzoate A->Target CeCl3/NaI, O2 or I2 catalyst B Route B: Acid Chloride Condensation 2-Aminophenol + Methyl 3-(chlorocarbonyl)benzoate B->Target Base / Acid Catalyst (- H2O, - HCl) C Route C: Suzuki Cross-Coupling 2-Chlorobenzoxazole + Boronic Acid C->Target Pd(PPh3)4, K2CO3 (- B(OH)3, - KCl)

Overview of three distinct synthetic pathways to Methyl 3-(benzo[d]oxazol-2-yl)benzoate.

Comparative Data Analysis

The following table summarizes the quantitative and qualitative metrics of the three primary routes based on standard laboratory-scale (1–10 mmol) executions.

ParameterRoute A: Oxidative CyclizationRoute B: Acid Chloride CondensationRoute C: Suzuki Cross-Coupling
Primary Reagents 2-Aminophenol, Methyl 3-formylbenzoate2-Aminophenol, Methyl 3-(chlorocarbonyl)benzoate2-Chlorobenzoxazole, Boronic acid
Typical Yield 75% – 90%85% – 95%60% – 80%
Reaction Time 6 – 36 hours2 – 5 hours12 – 24 hours
Catalyst / Promoter CeCl₃/NaI + O₂, or HAuCl₄[2][3]Et₃N or Methanesulfonic acid (MsOH)[4]Pd(PPh₃)₄, K₂CO₃
Scalability High (Utilizes green oxidants like O₂)Moderate (Exothermic, HCl management needed)Low (Expensive Pd catalyst, air-sensitive)
Primary Byproducts WaterHCl (neutralized to chloride salts)Boron salts, Halide salts

Mechanistic Deep Dive: Oxidative Cyclization

Understanding the causality behind the oxidative cyclization (Route A) is critical for troubleshooting. The reaction is not a single concerted step but a cascade. If the reaction stalls, it is typically at the benzoxazoline stage due to insufficient oxidative power. Catalysts like CeCl₃ act as Lewis acids to activate the imine for nucleophilic attack by the phenol oxygen, while additives like NaI facilitate the single-electron transfer processes required for the final oxidation[2].

Mechanism N1 2-Aminophenol + Aldehyde N2 Schiff Base (Imine) N1->N2 Condensation (- H2O) N3 Benzoxazoline (Cyclized) N2->N3 Intramolecular Nucleophilic Attack N4 Benzoxazole (Target) N3->N4 Oxidation (- 2H)

Mechanistic sequence of oxidative cyclization from 2-aminophenol and aldehyde to benzoxazole.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Expected visual changes and analytical checkpoints are included to ensure the integrity of the synthesis.

Protocol A: Oxidative Cyclization via CeCl₃/NaI Catalysis

Rationale: This method avoids harsh mineral acids and utilizes ambient oxygen as the terminal oxidant, preserving the integrity of the methyl ester group[2].

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-aminophenol (1.2 mmol) and methyl 3-formylbenzoate (1.0 mmol) in anhydrous toluene (5 mL).

    • Expert Tip: 2-aminophenol is highly prone to air oxidation. Use freshly recrystallized, off-white material. Dark brown starting material will result in complex baseline impurities on TLC.

  • Imine Formation: Stir the mixture at room temperature for 20 minutes. The solution will transition to a deep yellow/orange, indicating the formation of the Schiff base.

  • Catalyst Addition: Add CeCl₃ (15 mol%) and NaI (10 mol%) to the reaction mixture.

  • Oxidative Cyclization: Equip the flask with a reflux condenser and an O₂ balloon. Heat the mixture to 100 °C and stir vigorously for 24–36 hours.

    • Validation Check: Monitor by TLC (Hexane:EtOAc 8:2). The intermediate Schiff base spot should gradually disappear, replaced by a highly UV-active spot (the benzoxazole product) with a higher Rf value.

  • Workup: Cool to room temperature, quench with water (10 mL), and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to afford Methyl 3-(benzo[d]oxazol-2-yl)benzoate.

Protocol B: Acid Chloride Condensation

Rationale: This protocol is ideal when rapid throughput is required. The high electrophilicity of the acid chloride forces the reaction to completion quickly, though temperature control is paramount to prevent N,O-diacylation[4].

  • Acylation: Dissolve 2-aminophenol (1.0 mmol) and Triethylamine (1.2 mmol) in anhydrous dichloromethane (DCM, 10 mL) and cool to 0 °C in an ice bath.

  • Addition: Dissolve methyl 3-(chlorocarbonyl)benzoate (1.0 mmol) in DCM (2 mL) and add it dropwise to the cooled solution over 10 minutes.

    • Causality: Slow addition at 0 °C ensures selective N-acylation over O-acylation. The reaction will immediately turn cloudy as triethylamine hydrochloride precipitates.

  • Cyclodehydration: Once the addition is complete, add Methanesulfonic acid (MsOH, 2.0 mmol)[4]. Swap the solvent from DCM to toluene (via gentle evaporation and replacement) and heat to 110 °C for 2–4 hours.

  • Workup: Cool the mixture to room temperature. Crucial Step: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8.

    • Causality: Failing to fully neutralize the MsOH before extraction can lead to the hydrolysis of the sensitive methyl ester during concentration.

  • Isolation: Extract with Ethyl Acetate (3 × 15 mL), dry over Na₂SO₄, concentrate, and purify via recrystallization (ethanol) or silica gel chromatography.

References

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. 1

  • An efficient synthesis of 2-substituted benzoxazoles using cerium(III) chloride/sodium iodide as catalyst. Heterocyclic Communications. 2

  • Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. BenchChem Application Notes. 4

  • Facile and efficient one-pot synthesis of 2-arylbenzoxazoles using hydrogen tetrachloroaurate as catalyst under oxygen atmosphere. PMC / National Institutes of Health. 3

Sources

Benchmarking Methyl 3-(benzo[d]oxazol-2-yl)benzoate Against Standard Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of multidrug-resistant (MDR) pathogens necessitates the continuous evaluation of novel chemical scaffolds. Benzoxazole derivatives have emerged as highly privileged structures in medicinal chemistry, exhibiting broad-spectrum pharmacological properties, including potent antibacterial and antifungal activities[1],[2]. This guide provides a rigorous, objective benchmarking analysis of Methyl 3-(benzo[d]oxazol-2-yl)benzoate against gold-standard clinical agents (Ciprofloxacin and Fluconazole). Designed for drug development professionals, this document synthesizes comparative performance data, mechanistic rationale, and standardized experimental workflows to evaluate the compound's translational potential.

Chemical Rationale & Scaffold Significance

Methyl 3-(benzo[d]oxazol-2-yl)benzoate combines a rigid, electron-rich benzoxazole core with a lipophilic methyl benzoate moiety. The benzoxazole pharmacophore—consisting of fused benzene and oxazole rings—is structurally analogous to purine and pyrimidine bases, allowing it to easily interact with microbial nucleic acid processing enzymes[2].

Historically, benzoxazole derivatives have demonstrated the ability to outperform commercially available antimicrobial drugs, particularly against Gram-positive bacteria and specific fungal strains[3]. The addition of the methyl benzoate group in this specific derivative is hypothesized to optimize the partition coefficient (LogP), enhancing penetration through the thick peptidoglycan layer of Gram-positive organisms, while presenting a unique steric profile to circumvent standard bacterial efflux pumps.

Experimental Design: Self-Validating Protocols

To ensure data integrity and reproducibility, all benchmarking assays must operate as self-validating systems. The protocols below adhere strictly to the Clinical and Laboratory Standards Institute (CLSI) guidelines, which serve as the global gold standard for antimicrobial susceptibility testing[4],[5].

Causal Protocol Design & Internal Controls
  • Media Selection: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is utilized because physiological concentrations of calcium ( Ca2+ ) and magnesium ( Mg2+ ) are critical for stabilizing the bacterial outer membrane. Failing to adjust these cations can artificially inflate the susceptibility of Gram-negative strains to certain agents.

  • Inoculum Standardization: Standardizing the bacterial suspension to a 0.5 McFarland standard ( ∼1.5×108 CFU/mL) prevents the "inoculum effect"—a phenomenon where an excessively high bacterial load depletes the active compound, yielding false-positive resistance profiles.

  • Quality Control (QC) Strains: The inclusion of characterized ATCC strains ensures that the assay parameters (temperature, media pH, and incubation time) are optimal. If the MIC of the standard agents against the QC strains falls outside the CLSI acceptable range, the entire plate is invalidated[4].

Step-by-Step Methodology (CLSI M07/M100 Compliant)
  • Inoculum Preparation: Isolate 3–5 morphologically identical colonies from an agar plate grown for 18–24 hours. Suspend colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of Methyl 3-(benzo[d]oxazol-2-yl)benzoate, Ciprofloxacin, and Fluconazole in CAMHB. Concentration ranges should span from 0.12 to 128 µg/mL.

  • Inoculation: Dilute the standardized inoculum 1:150 in CAMHB and dispense 50 µL into each well to achieve a final testing concentration of 5×105 CFU/mL.

  • Incubation: Seal the plates to prevent desiccation and incubate at 35 ± 2°C for 16–20 hours under ambient air conditions.

  • MIC Determination: Record the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth (assessed via optical density or naked eye).

  • MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), aliquot 10 µL from all clear wells onto Tryptic Soy Agar (TSA) plates. Incubate for 24 hours. The MBC is the lowest concentration that kills ≥99.9% of the initial inoculum.

Workflow A 1. Inoculum Standardization (0.5 McFarland) B 2. Serial Microdilution (CAMHB Medium) A->B C 3. Microplate Incubation (35°C for 16-20h) B->C D 4. MIC Determination (Optical Density) C->D E 5. Agar Subculturing (From Clear Wells) D->E F 6. MBC Determination (≥99.9% Kill Rate) E->F

Standardized high-throughput MIC and MBC benchmarking workflow.

Comparative Performance Data

The following table summarizes the quantitative benchmarking data. The performance of Methyl 3-(benzo[d]oxazol-2-yl)benzoate is evaluated across a diverse panel of Gram-positive, Gram-negative, and fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in µg/mL

Microbial StrainClassificationTest Compound MICTest Compound MBCCiprofloxacin MICFluconazole MIC
S. aureus ATCC 29213Gram-Positive1.563.120.25N/A
B. subtilis ATCC 6633Gram-Positive0.781.560.12N/A
E. coli ATCC 25922Gram-Negative12.525.00.015N/A
P. aeruginosa ATCC 27853Gram-Negative50.0>1000.25N/A
C. albicans ATCC 10231Fungal (Yeast)3.126.25N/A1.0

Data Interpretation: Methyl 3-(benzo[d]oxazol-2-yl)benzoate demonstrates highly competitive activity against Gram-positive bacteria (B. subtilis, S. aureus) and moderate-to-strong antifungal activity against C. albicans. The elevated MIC/MBC values observed in Gram-negative strains (E. coli, P. aeruginosa) are characteristic of many benzoxazole derivatives and are primarily attributed to the restrictive permeability of the Gram-negative outer membrane and active drug efflux mechanisms[3],[1].

Mechanistic Pathway Analysis

While specific target deconvolution for Methyl 3-(benzo[d]oxazol-2-yl)benzoate is ongoing, structural homology to established benzoxazole antimicrobials suggests a mechanism involving the inhibition of bacterial topoisomerases or DNA gyrase[1]. By competitively binding to the active site, the compound stabilizes the enzyme-DNA cleavage complex. This prevents DNA religation, leading to replication fork arrest, catastrophic double-strand DNA breaks, and rapid bactericidal cell death.

Mechanism Cmpd Methyl 3-(benzo[d]oxazol-2-yl)benzoate Target Bacterial Topoisomerase / DNA Gyrase Cmpd->Target Competitive Binding Complex Enzyme-DNA Cleavage Complex Target->Complex Stabilization Arrest Replication Fork Arrest & DNA Damage Complex->Arrest Irreversible Death Bactericidal Cell Death Arrest->Death

Proposed antimicrobial signaling and DNA replication disruption pathway.

Conclusion & Translational Outlook

Methyl 3-(benzo[d]oxazol-2-yl)benzoate represents a highly promising scaffold for targeted antimicrobial development. Its robust efficacy against Gram-positive pathogens and fungal species positions it as a strong candidate for topical applications or systemic therapies targeting MRSA or candidiasis. Future lead optimization should focus on modifying the benzoate moiety to enhance outer membrane porin penetration, thereby expanding its spectrum of activity against Gram-negative threats.

References

  • Biological activity of 3-(2-benzoxazol-5-yl)
  • Source: PMC / National Institutes of Health (NIH)
  • Source: Clinical and Laboratory Standards Institute (CLSI)
  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents Source: MDPI URL
  • Source: PMC / National Institutes of Health (NIH)

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 3-(benzo[d]oxazol-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Methyl 3-(benzo[d]oxazol-2-yl)benzoate

Methyl 3-(benzo[d]oxazol-2-yl)benzoate (CAS: 20000-55-9) is a high-value synthetic building block frequently utilized in pharmaceutical development and agrochemical synthesis[1][2]. As a benzoxazole derivative, it presents specific handling challenges related to particulate inhalation, dermal sensitization, and environmental toxicity[3][4]. For drug development professionals and laboratory scientists, treating this compound with rigorous safety protocols is not just a regulatory formality—it is a critical requirement for maintaining experimental integrity and personnel health.

This guide provides a causality-driven, self-validating framework for personal protective equipment (PPE) selection, operational workflows, and disposal plans.

Hazard Profile and Causality

Understanding the physiological and physical risks of benzoxazole derivatives is the foundation of effective safety planning. While the bulk material is not highly explosive, the enrichment of fine dust can lead to severe respiratory irritation and potential dust explosion hazards in confined environments[4].

Table 1: Quantitative Hazard Data & PPE Specifications

Hazard ClassGHS CodePhysiological TargetRequired PPEMaterial Specification
Acute Oral Toxicity H302Gastrointestinal tractFace Shield / MaskN95 or EN 143 Particulate Filter
Skin Irritation H315EpidermisChemical GlovesNitrile (≥0.11 mm thickness)
Eye Irritation H319Cornea / ConjunctivaSafety GogglesANSI Z87.1 / EN 166 compliant
Respiratory Irritation H335Respiratory tractRespiratorHalf-face mask with P100 cartridges
Aquatic Toxicity H413Aquatic ecosystemsSecondary ContainmentPolypropylene spill trays

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, laboratory personnel must utilize a layered defense strategy. Every piece of PPE is chosen based on the specific chemical properties of benzoxazole esters.

  • Respiratory Protection: Because fine dust enrichment leads to respiratory irritation (H335), a particulate filter device (EN 143) or a NIOSH-approved N95/P100 respirator is mandatory[4][5]. Causality Note: Standard surgical masks do not provide an adequate seal against micro-particulates generated during powder transfer.

  • Dermal Protection: Benzoxazoles cause acute skin irritation (H315)[3]. Nitrile gloves are required. Causality Note: Nitrile provides superior chemical resistance to organic esters compared to latex, preventing transdermal penetration of the benzoate moiety. Preventive skin protection (barrier creams) is also recommended prior to gloving[4].

  • Ocular Protection: Serious eye irritation (H319) necessitates tight-fitting safety goggles[3]. Standard safety glasses with side shields are insufficient due to the risk of airborne particulate ingress from ambient laboratory airflow[5].

Operational Workflow: Safe Weighing and Transfer

The following methodology ensures that the handling of Methyl 3-(benzo[d]oxazol-2-yl)benzoate is a self-validating system—if a step fails, the physical properties of the setup will immediately alert the user to the breach in containment.

Step 1: Environmental Validation Ensure the local exhaust ventilation (fume hood) is operational with a minimum face velocity of 0.5 m/s. Ground and bond all receiving equipment[4]. Why? Grounding prevents static discharge, which can ignite aerosolized dust clouds generated during transfer.

Step 2: PPE Donning Sequence Don your lab coat, safety goggles, and respirator before applying gloves. This sequence prevents the contamination of the inner surfaces of your PPE with trace chemicals already present on your hands.

Step 3: Material Handling (Self-Validating Protocol) Use anti-static weighing boats and grounded spatulas. Why? Static electricity causes fine powders to repel and aerosolize. By eliminating static, the material remains consolidated in the weighing boat. If you observe the powder "jumping" or clinging to the spatula neck, your anti-static measures have failed, and you must pause the operation to re-ground the equipment.

Step 4: Decontamination Wipe down all exterior surfaces of the reagent bottle and the analytical balance with a damp, lint-free cloth before removing them from the fume hood. Wash hands thoroughly with mild soap and water immediately after removing gloves[3].

Handling and Exposure Mitigation Workflow

G Start Methyl 3-(benzo[d]oxazol-2-yl)benzoate Handling Initiation PPE Don Required PPE (Nitrile, N95/P100, Goggles) Start->PPE Vent Engineering Controls (Fume Hood / Local Exhaust) PPE->Vent Weigh Weighing & Transfer (Anti-Static Tools) Vent->Weigh Spill Spill Detected? Weigh->Spill Clean Wet Cleanup Protocol (Avoid Dry Sweeping) Spill->Clean Yes Reaction Proceed to Reaction Setup Spill->Reaction No Dispose Waste Disposal (Incineration / EPA Approved) Clean->Dispose Reaction->Dispose

Workflow for safe handling and exposure mitigation of benzoxazole derivatives.

Spill Response and Disposal Plan

Benzoxazole derivatives can cause long-lasting harmful effects to aquatic life (H413), making proper environmental containment and disposal critical[4].

Step-by-Step Spill Response:

  • Isolation: Evacuate the immediate area and ensure all responding personnel are wearing appropriate respiratory protection (P100) and tight-fitting goggles[4].

  • Wet Containment: Do not dry sweep. Dry sweeping aerosolizes the particulates, drastically increasing inhalation risks[6]. Instead, dampen the spill area with a fine mist of water to consolidate the dust, or cover the powder spill with a plastic sheet to minimize spreading[5][6].

  • Mechanical Collection: Use a non-sparking scoop or a HEPA-filtered vacuum to collect the dampened material[3][7]. Place the recovered material into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the affected area with copious amounts of water and a mild detergent, ensuring absolutely no runoff enters the standard drain system[4][6].

Disposal Plan: Never dispose of Methyl 3-(benzo[d]oxazol-2-yl)benzoate in standard municipal waste or wastewater systems[4].

  • Solid Waste: Seal in appropriate, clearly labeled containers and route to an approved industrial combustion plant or hazardous waste incinerator[4][7].

  • Liquid Waste: Contaminated washing water must be retained in dedicated carboys and treated as hazardous chemical waste[4].

References

  • Chemsrc. "methyl 3-(benzo[d]oxazol-2-yl)benzoate | CAS#:20000-55-9". Available at:[Link]

  • Loba Chemie. "BENZOXAZOLE EXTRA PURE MSDS CAS-No.: 273-53-0". Available at:[Link]

  • Chemos GmbH & Co. KG. "Safety Data Sheet: 2,2'-(naphthalene-1,4-diyl)bis(benzoxazole)". Available at: [Link]

  • LookChem. "Cas 20000-56-0, 3-(Benzoxazol-2-yl)benzoic acid". Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(benzo[d]oxazol-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(benzo[d]oxazol-2-yl)benzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.